L-689502
Description
Properties
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]-6-oxo-1-phenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H51N3O7/c1-39(2,3)49-38(46)40-33(24-27-9-5-4-6-10-27)34(43)26-30(37(45)41-36-32-12-8-7-11-29(32)25-35(36)44)23-28-13-15-31(16-14-28)48-22-19-42-17-20-47-21-18-42/h4-16,30,33-36,43-44H,17-26H2,1-3H3,(H,40,46)(H,41,45)/t30-,33+,34+,35-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLCQJSWFWQHCD-AIIVFDHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=C(C=C2)OCCN3CCOCC3)C(=O)NC4C(CC5=CC=CC=C45)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=C(C=C2)OCCN3CCOCC3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H51N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160692 | |
| Record name | L 689502 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138483-63-3 | |
| Record name | L 689502 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138483633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L 689502 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of L-689,502
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: Initial inquiries into the mechanism of action of L-689,502 may have erroneously suggested activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. This is likely due to confusion with a similarly named compound, L-689,560, which is a known NMDA receptor antagonist. This guide will clarify that the primary and well-documented mechanism of action for L-689,502 is the potent inhibition of the Human Immunodeficiency Virus-1 (HIV-1) protease .
Executive Summary
L-689,502 is a potent competitive inhibitor of the HIV-1 protease, an enzyme critical for the viral replication cycle. By binding to the active site of this enzyme, L-689,502 prevents the cleavage of viral polyproteins, leading to the production of immature and non-infectious virions. This document provides a comprehensive overview of its mechanism of action, including quantitative data on its inhibitory activity, a detailed look at the experimental protocols used to characterize it, and a discussion of its role in the context of the HIV-1 lifecycle.
Core Mechanism of Action: Inhibition of HIV-1 Protease
The central mechanism of action of L-689,502 is its function as a competitive inhibitor of the HIV-1 protease. This enzyme is an aspartic protease and is essential for the maturation of the virus.
The HIV-1 Replication Cycle and the Role of Protease
The replication of HIV-1 is a multi-step process that involves the integration of the viral genome into the host cell's DNA. Following integration, the host cell machinery transcribes and translates the viral genes, producing large polyproteins called Gag and Gag-Pol. The HIV-1 protease is responsible for cleaving these polyproteins at specific sites to release individual, functional proteins and enzymes, such as reverse transcriptase, integrase, and structural proteins. This cleavage is a crucial step in the assembly of new, infectious viral particles.
L-689,502 as a Competitive Inhibitor
L-689,502 is designed to mimic the transition state of the natural substrates of the HIV-1 protease. It binds with high affinity to the active site of the enzyme, a symmetrical pocket formed by the dimerization of two identical protein subunits. By occupying the active site, L-689,502 prevents the binding and subsequent cleavage of the Gag and Gag-Pol polyproteins. This results in the assembly of virions that are structurally incomplete and non-infectious, thereby halting the spread of the virus.
Quantitative Data
The potency of L-689,502 as an HIV-1 protease inhibitor has been determined through various enzymatic assays.
| Parameter | Value | Reference Compound | Value |
| IC50 | 1 nM | Pepstatin | 2 µM |
Table 1: In vitro inhibitory activity of L-689,502 against HIV-1 protease.
Experimental Protocols
The characterization of L-689,502's inhibitory activity involves specific and sensitive enzymatic assays.
HIV-1 Protease Enzymatic Assay (Fluorometric)
This assay provides a direct measurement of the inhibitory effect of compounds on purified HIV-1 protease.
Principle: A fluorogenic substrate containing a specific cleavage site for HIV-1 protease is used. In its intact form, the fluorescence of a fluorophore is quenched by a nearby quenching molecule. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).
-
Reconstitute the fluorogenic substrate and purified recombinant HIV-1 protease in the reaction buffer to their desired working concentrations.
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Prepare a serial dilution of L-689,502 in DMSO and then dilute further in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer, the HIV-1 protease, and the various concentrations of L-689,502.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration of the inhibitor.
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Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Logical Relationships
The action of L-689,502 is targeted and specific to the viral replication machinery. It does not directly interact with host cell signaling pathways as its primary mechanism. However, by inhibiting viral replication, it indirectly affects the host's immune response and the progression of HIV-1 infection.
Diagram of the HIV-1 Replication Cycle and the Point of Inhibition by L-689,502
Caption: HIV-1 replication cycle and the inhibitory action of L-689,502 on proteolytic cleavage.
Experimental Workflow for Determining Inhibitory Activity
Caption: Workflow for the in vitro determination of L-689,502's IC50 against HIV-1 protease.
Potential Off-Target Effects and Neurological Considerations
While the primary mechanism of L-689,502 is the inhibition of HIV-1 protease, it is important for drug development professionals to consider potential off-target effects. Some HIV protease inhibitors as a class have been associated with neurological side effects. These are generally not due to direct interaction with neurotransmitter receptors but are thought to be related to factors such as altered lipid metabolism, mitochondrial dysfunction, or induction of endoplasmic reticulum stress. There is no specific evidence to suggest that L-689,502 has direct off-target effects on the central nervous system; however, this is an area that warrants consideration in preclinical and clinical development.
Conclusion
L-689,502 is a highly potent and specific inhibitor of the HIV-1 protease. Its mechanism of action is well-defined and involves the competitive inhibition of the enzyme's active site, leading to the disruption of the viral replication cycle. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for understanding and further investigating the therapeutic potential of this compound. It is crucial to distinguish L-689,502 from other similarly named molecules to ensure accurate research and development efforts.
The Dual Pharmacological Profile of L-689,502: A Potent Inhibitor of HIV-1 Protease and NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
L-689,502 is a multifaceted compound demonstrating potent inhibitory activity against two distinct and significant biological targets: the Human Immunodeficiency Virus type 1 (HIV-1) protease and the N-methyl-D-aspartate (NMDA) receptor. This dual activity positions L-689,502 as a molecule of interest in both virology and neuroscience, warranting a detailed examination of its pharmacological properties.
Quantitative Analysis of Inhibitory Potency
The inhibitory capacity of L-689,502 against its two primary targets has been quantified, revealing a significant disparity in potency.
| Target | Parameter | Value | Reference |
| HIV-1 Protease | IC50 | 1 nM | [1][2][3] |
| NMDA Receptor (Glycine Site) | K_b | 2.6 µM (for the related compound L-695,902) | [4] |
It is important to note that while the IC50 for HIV-1 protease is well-established for L-689,502, the provided inhibitory constant for the NMDA receptor pertains to the structurally similar compound L-695,902. This value offers an approximate measure of the potency of this chemical class at the glycine co-agonist site of the NMDA receptor.
Experimental Methodologies
The determination of the inhibitory constants for L-689,502 involves distinct experimental protocols tailored to each target.
HIV-1 Protease Inhibition Assay
The IC50 value for L-689,502 against HIV-1 protease was likely determined using a fluorometric or spectrophotometric assay. A general workflow for such an assay is as follows:
A specific protocol, as referenced in the literature for a metabolite of L-689,502, involved the use of purified HIV-1 protease and a synthetic peptide substrate. The extent of substrate cleavage in the presence of varying concentrations of the inhibitor is measured to determine the IC50 value.
NMDA Receptor Binding Assay
The antagonist activity of compounds like L-689,502 at the NMDA receptor glycine site is typically assessed using radioligand binding assays or electrophysiological techniques.
A common method is a competitive binding assay using a radiolabeled ligand known to bind to the glycine site, such as [³H]glycine or a high-affinity antagonist radioligand.
In this assay, synaptic membranes from brain tissue are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (L-689,502). The ability of L-689,502 to displace the radioligand from the glycine binding site is measured, and from this, the inhibition constant (K_i) or IC50 can be calculated.
Signaling Pathways and Mechanism of Action
The dual activities of L-689,502 impact two distinct signaling pathways.
Inhibition of HIV-1 Protease and Viral Maturation
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme by L-689,502 disrupts this process, leading to the production of immature, non-infectious virions.
Antagonism of the NMDA Receptor Glycine Site
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory neurotransmission and synaptic plasticity. For the channel to open, it requires the binding of both the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine. L-689,502 acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. By blocking this site, L-689,502 prevents the conformational changes necessary for channel activation, even in the presence of glutamate. This leads to a reduction in calcium influx and downstream signaling events.
References
- 1. Inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
L-689502: A Technical Overview of a Potent HIV-1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-689502 is a potent, non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the replication of the virus. By selectively targeting this viral enzyme, this compound effectively halts the maturation of viral particles, rendering them non-infectious. This document provides a comprehensive technical overview of the chemical structure, properties, and relevant experimental methodologies associated with this compound, intended to serve as a valuable resource for researchers in the fields of virology, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is a complex organic molecule with the chemical formula C39H51N3O7. Its structure features multiple chiral centers, contributing to its specific interaction with the HIV-1 protease active site.
Chemical Structure:
Physicochemical Properties [1]
| Property | Value |
| CAS Number | 138483-63-3 |
| Molecular Formula | C39H51N3O7 |
| Molecular Weight | 673.84 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
| Canonical SMILES | O=C(OC(C)(C)C)N--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--C(N[C@@H]4--INVALID-LINK--CC5=C4C=CC=C5)=O[2] |
| InChI Key | IYLCQJSWFWQHCD-AIIVFDHXSA-N |
| LogP | 5.2 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 16 |
Mechanism of Action
This compound functions as a competitive inhibitor of the HIV-1 protease. The HIV-1 protease is an aspartic protease responsible for cleaving newly synthesized viral polyproteins, Gag and Gag-Pol, into mature, functional proteins and enzymes. This cleavage is a critical step in the viral life cycle, enabling the assembly of new, infectious virions.
This compound mimics the transition state of the natural peptide substrate of the HIV-1 protease, binding with high affinity to the enzyme's active site. This binding event blocks the access of the natural polyprotein substrates, thereby preventing their cleavage and halting the viral maturation process. The result is the production of immature, non-infectious viral particles.
HIV Life Cycle and Inhibition by this compound
Caption: HIV life cycle and the inhibitory action of this compound on polyprotein cleavage.
Experimental Protocols
While the precise, proprietary synthesis and analytical methods for this compound are not publicly available, this section provides detailed, representative protocols based on established methodologies for similar HIV-1 protease inhibitors.
General Synthetic Approach for HIV Protease Inhibitors
The synthesis of complex HIV protease inhibitors like this compound typically involves a multi-step approach, often employing peptide coupling, asymmetric synthesis, and the introduction of non-natural amino acids or their mimetics. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for HIV protease inhibitors.
Representative HPLC Method for Purity and Quantification
This protocol describes a general reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the analysis of HIV protease inhibitors.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound. For example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
-
-
Sample Preparation:
-
Dissolve a known concentration of the sample in a suitable solvent (e.g., DMSO or the initial mobile phase composition).
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Filter the sample through a 0.45 µm syringe filter before injection.
-
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol outlines a common method for assessing the inhibitory activity of compounds against HIV-1 protease using a fluorogenic substrate.
Materials:
-
Recombinant HIV-1 Protease
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Fluorogenic HIV-1 Protease substrate
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Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
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Create a serial dilution of the inhibitor in assay buffer.
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Prepare a working solution of the HIV-1 Protease in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add inhibitor dilutions.
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Positive control wells (no inhibition): Add assay buffer with DMSO (at the same final concentration as the test wells).
-
Negative control wells (no enzyme): Add assay buffer.
-
-
Enzyme Addition:
-
Add the HIV-1 Protease working solution to the test and positive control wells.
-
Incubate at 37°C for 15 minutes.
-
-
Substrate Addition:
-
Add the fluorogenic substrate working solution to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate used (e.g., Ex/Em = 340/490 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for a fluorometric HIV-1 protease inhibition assay.
Conclusion
This compound stands as a significant molecule in the study of HIV-1 protease inhibition. Its potent activity and well-defined mechanism of action make it a valuable tool for in vitro studies and a reference compound in the development of new antiretroviral agents. The technical information and representative protocols provided in this guide are intended to facilitate further research and development efforts in the ongoing fight against HIV/AIDS.
References
The Discovery and Preclinical Profile of L-689,502: An Early Potent HIV-1 Protease Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-689,502 emerged in the early 1990s as a potent, non-peptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme for viral maturation and infectivity. Developed by Merck Research Laboratories, this compound played a significant role in the foundational research that led to the development of clinically successful protease inhibitors, most notably Indinavir. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical data associated with L-689,502, including detailed experimental protocols and a summary of its toxicokinetic profile.
Introduction and Historical Context
The discovery of HIV as the causative agent of Acquired Immunodeficiency Syndrome (AIDS) in the early 1980s spurred an intense global effort to develop effective antiretroviral therapies. A key target that emerged was the HIV-1 protease, an aspartic protease responsible for cleaving viral polyproteins into mature, functional proteins essential for producing infectious virions[1]. Inhibition of this enzyme offered a promising strategy to disrupt the viral life cycle.
L-689,502 was one of the early and potent inhibitors of HIV-1 protease to be identified. Research conducted at Merck & Co., Inc. led to its discovery, and a 1991 publication by Lingham et al. first described a metabolite of L-689,502, named L-694,746, which was also a potent HIV-1 protease inhibitor[2]. This research highlighted the potential of this chemical scaffold for antiretroviral drug development. Although L-689,502 itself did not advance to clinical trials, likely due to its toxicokinetic profile, the knowledge gained from its study was instrumental in the design and development of Indinavir (Crixivan®), a successful HIV-1 protease inhibitor that received FDA approval in 1996.
Mechanism of Action
L-689,502 functions as a competitive inhibitor of the HIV-1 protease. The enzyme is a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25) to the active site. This active site is responsible for the hydrolysis of specific peptide bonds within the viral Gag and Gag-Pol polyproteins.
L-689,502 is designed to mimic the transition state of the natural substrate of the protease. By binding tightly to the active site, it blocks the access of the viral polyproteins, thereby preventing their cleavage and halting the maturation of new, infectious viral particles.
Caption: HIV-1 Protease Inhibition by this compound.
Quantitative Data Summary
| Compound | Target | Inhibition Constant (Ki) |
| Indinavir | HIV-1 Protease | 0.34 nM |
| Indinavir | HIV-2 Protease | 3.3 nM |
Toxicokinetics of L-689,502
Studies on the toxicokinetics of L-689,502 in rats and dogs revealed dose-dependent effects and potential hepatotoxicity.
| Species | Dose | Observation |
| Rat | 75 and 150 mg/kg/day | Significant decreases in body weight and food consumption. |
| Rat | 150 mg/kg/day | Test article-related clinical signs including being thin, hunched posture, and hind leg weakness. |
| Dog | Not specified | No significant difference in body weight or food consumption. |
Experimental Protocols
Synthesis of L-689,502
A specific, detailed synthesis protocol for L-689,502 is not publicly available. However, based on the structure of related compounds and general knowledge of medicinal chemistry, a plausible synthetic route would involve the coupling of key intermediates. The general workflow for the synthesis of similar HIV protease inhibitors is outlined below.
Caption: General Synthetic Workflow for HIV Protease Inhibitors.
A general procedure for the synthesis of related compounds involves:
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Preparation of Key Intermediates: Synthesis of the core scaffold and the side-chain moieties through multi-step organic reactions.
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Coupling: Amide bond formation between the key intermediates using standard peptide coupling reagents.
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Deprotection: Removal of protecting groups from the coupled product.
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Purification: Purification of the final compound using techniques such as column chromatography and recrystallization.
HIV-1 Protease Inhibition Assay (General Protocol)
The inhibitory activity of compounds like L-689,502 is typically determined using a fluorometric or spectrophotometric assay. A general protocol is as follows:
Materials:
-
Recombinant HIV-1 Protease
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Fluorogenic substrate peptide (e.g., based on a natural cleavage site)
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Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
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Test compound (L-689,502) dissolved in DMSO
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96-well microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of L-689,502 in the assay buffer.
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In a 96-well plate, add a fixed amount of HIV-1 protease to each well.
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Add the serially diluted L-689,502 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
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Immediately measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths.
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The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
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The percent inhibition is calculated for each concentration of L-689,502 relative to a control with no inhibitor.
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The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a Fluorometric HIV-1 Protease Inhibition Assay.
Conclusion
L-689,502 represents a significant milestone in the early history of HIV-1 protease inhibitor research. Although its own development was halted, the insights gained from its potent inhibitory activity and its metabolic and toxicokinetic profiles were invaluable for the subsequent development of safer and more effective antiretroviral drugs. The story of L-689,502 underscores the iterative nature of drug discovery, where early lead compounds, even if not clinically successful themselves, provide the crucial foundation for therapeutic breakthroughs.
References
L-689,502: A Technical Guide to a Potent Aspartic Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-689,502 is a potent peptidomimetic inhibitor of aspartic proteases, most notably recognized for its high affinity and specificity for the Human Immunodeficiency Virus type 1 (HIV-1) protease. Its development and characterization have been pivotal in the field of antiretroviral drug discovery. This technical guide provides an in-depth overview of L-689,502, including its mechanism of action, inhibitory activity, experimental protocols for its evaluation, and its known effects on cellular pathways.
Core Concepts: Aspartic Proteases and Their Inhibition
Aspartic proteases are a class of proteolytic enzymes that utilize two highly conserved aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. These enzymes are crucial in various physiological and pathological processes, including digestion, blood pressure regulation, and viral replication. Prominent examples of human aspartic proteases include renin and cathepsin D. In retroviruses like HIV, a viral protease is essential for the maturation of new virions, making it a prime target for therapeutic intervention.
Inhibitors of aspartic proteases are typically designed as transition-state analogs, mimicking the tetrahedral intermediate of peptide bond hydrolysis. These inhibitors bind tightly to the enzyme's active site, blocking its catalytic function.
L-689,502: A Potent HIV-1 Protease Inhibitor
L-689,502 has been identified as a highly potent inhibitor of HIV-1 protease, a key enzyme in the HIV life cycle. The virus produces polyproteins that must be cleaved by the protease into functional viral proteins. Inhibition of this process results in the production of immature, non-infectious viral particles.
Mechanism of Action
L-689,502 acts as a competitive inhibitor of HIV-1 protease. Its structure is designed to mimic the natural substrate of the protease, allowing it to bind with high affinity to the active site. This binding event prevents the protease from processing the viral Gag and Gag-Pol polyproteins, thereby halting the viral maturation process.
Quantitative Inhibitory Activity
The inhibitory potency of L-689,502 against HIV-1 protease is well-documented. A microbial biotransformation product, L-694,746, has also been identified and shows comparable inhibitory activity.[1]
| Compound | Target Enzyme | IC50 |
| L-689,502 | HIV-1 Protease | 1 nM |
| L-694,746 | HIV-1 Protease | Comparable to L-689,502 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of L-689,502 and other aspartic protease inhibitors.
HIV-1 Protease Inhibition Assay
This assay is designed to measure the in vitro ability of a compound to inhibit the activity of purified HIV-1 protease.
Principle: A fluorogenic peptide substrate, which contains a cleavage site for HIV-1 protease flanked by a fluorescent reporter and a quencher, is used. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the protease, the reporter is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
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Purified recombinant HIV-1 protease
-
Fluorogenic peptide substrate (e.g., containing the HIV-1 protease cleavage site)
-
Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)
-
Test compound (L-689,502) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of L-689,502 in the assay buffer.
-
In a 96-well plate, add a fixed amount of HIV-1 protease to each well, except for the negative control wells.
-
Add the serially diluted L-689,502 or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Renin Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of renin, an aspartic protease that plays a key role in the renin-angiotensin system.
Principle: Similar to the HIV-1 protease assay, a fluorogenic substrate containing a specific cleavage site for renin is used.
Materials:
-
Purified human recombinant renin
-
Fluorogenic renin substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Test compound (L-689,502)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Follow a similar procedure as the HIV-1 protease inhibition assay, with appropriate adjustments for the specific enzyme and substrate.
-
Pre-incubation and reaction times and temperatures may vary depending on the specific assay kit or protocol.
-
Measure fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the IC50 value from the dose-response curve.
Cathepsin D Inhibition Assay
This assay evaluates the inhibitory effect of a compound on cathepsin D, a lysosomal aspartic protease.
Principle: A fluorogenic substrate specific for cathepsin D is used to measure enzymatic activity.
Materials:
-
Purified human cathepsin D
-
Fluorogenic cathepsin D substrate
-
Assay buffer (e.g., 100 mM sodium acetate, pH 3.5)
-
Test compound (L-689,502)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
The experimental setup is analogous to the assays described above.
-
Ensure the assay buffer pH is optimal for cathepsin D activity.
-
Measure fluorescence at the appropriate wavelengths for the substrate used.
-
Determine the IC50 value by analyzing the dose-response data.
Signaling Pathways and Cellular Effects
The primary and well-established effect of L-689,502 is the inhibition of the HIV-1 life cycle through the direct inhibition of the viral protease.
HIV-1 Life Cycle Inhibition
The following diagram illustrates the central role of HIV-1 protease in the viral life cycle and the point of intervention for L-689,502.
References
An In-depth Technical Guide on the Target Binding and Affinity of L-689,502 and the Related Compound L-689,560
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the target binding and affinity for two distinct, yet related, compounds: L-689,502, a potent inhibitor of HIV-1 protease, and L-689,560, a high-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site. Due to the similarity in their nomenclature, this guide will address each compound separately to ensure clarity and accuracy.
Section 1: L-689,502 - A Potent HIV-1 Protease Inhibitor
L-689,502 is a well-characterized inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. Inhibition of this enzyme prevents the maturation of viral particles, rendering them non-infectious.
Quantitative Binding Data for L-689,502
The inhibitory potency of L-689,502 against HIV-1 protease has been determined through enzymatic assays. The following table summarizes the key quantitative data.
| Compound | Target | Parameter | Value | Reference |
| L-689,502 | HIV-1 Protease | IC₅₀ | 1 nM | [1][2] |
Experimental Protocol: HIV-1 Protease Inhibition Assay
The determination of the IC₅₀ value for L-689,502 was conducted using an in vitro enzymatic assay. The following is a generalized protocol based on standard methods for assessing HIV-1 protease inhibition.
Objective: To determine the concentration of L-689,502 required to inhibit 50% of HIV-1 protease activity.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate specific for HIV-1 protease
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
L-689,502 (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 protease and the fluorogenic substrate are diluted to their optimal working concentrations in the assay buffer.
-
Inhibitor Dilution: A serial dilution of L-689,502 is prepared to test a range of concentrations.
-
Assay Reaction: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, a fixed concentration of HIV-1 protease, and a specific concentration of L-689,502 or vehicle control.
-
Initiation of Reaction: The reaction is initiated by the addition of the fluorogenic substrate to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period, allowing the enzymatic reaction to proceed.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured at appropriate excitation and emission wavelengths. The cleavage of the substrate by the protease results in an increase in fluorescence.
-
Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
References
In-Depth Technical Guide: The Pharmacological Profile of L-689,502
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-689,502 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine co-agonist site. This technical guide provides a comprehensive overview of the pharmacological properties of L-689,502, including its binding affinity, functional antagonism, and its potential therapeutic effects as an anticonvulsant and neuroprotective agent. Detailed experimental protocols for the key assays used in its characterization are also presented to facilitate further research and development.
Introduction
The NMDA receptor, a subtype of ionotropic glutamate receptor, plays a crucial role in excitatory synaptic transmission, synaptic plasticity, and neuronal development. Dysregulation of NMDA receptor function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, and neurodegenerative diseases. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits. For channel activation, the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit is required.
L-689,502 emerges as a significant research tool and potential therapeutic agent due to its selective antagonism at the glycine binding site on the GluN1 subunit. By targeting this allosteric modulatory site, L-689,502 offers a nuanced approach to modulating NMDA receptor activity, potentially with a more favorable side-effect profile compared to competitive antagonists that target the glutamate binding site or channel blockers. This guide synthesizes the available data on the pharmacological profile of L-689,502 and its analogs, providing a foundational resource for researchers in the field.
Binding Affinity of L-689,502 and Analogs
Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. While specific binding data for L-689,502 is limited in publicly available literature, extensive research has been conducted on its close structural analog, [3H]L-689,560. These studies provide valuable insights into the binding characteristics of this class of compounds at the NMDA receptor glycine site.
Table 1: Binding Affinity (Ki) of L-689,560 at Cloned NMDA Receptors
| Radioligand | Receptor Subunit Composition | Ki (nM) | Reference |
| [3H]-MDL105,519 | NR1-1a | 2.4 ± 0.7 and 70 ± 43 | [1] |
Note: The displacement of [3H]-MDL105,519 by L-689,560 was best fitted by a two-site model, suggesting complex binding kinetics or the presence of multiple affinity states.
Functional Antagonism of L-689,502 and Analogs
The functional consequence of L-689,502 binding to the NMDA receptor is the inhibition of ion channel opening, thereby antagonizing the effects of glutamate. Electrophysiological techniques, such as whole-cell patch-clamp, are employed to quantify this functional antagonism. Data from the closely related compound L-695,902 demonstrates potent antagonist activity at the glycine site.
Table 2: Functional Antagonist Potency (Kb) of L-695,902
| Compound | Assay | Cell Type | Kb (µM) | Reference |
| L-695,902 | Whole-cell voltage-clamp | Rat cultured cortical neurons | 2.6 | [2] |
Note: The Kb value represents the equilibrium dissociation constant for the antagonist, providing a measure of its potency in a functional assay.
In Vivo Pharmacological Profile
The in vivo effects of NMDA receptor glycine site antagonists, including compounds structurally related to L-689,502, have been investigated in various animal models, primarily for their anticonvulsant and neuroprotective properties.
Anticonvulsant Activity
Neuroprotective Effects
Excessive activation of NMDA receptors, a phenomenon known as excitotoxicity, is a major contributor to neuronal damage following ischemic events such as stroke. By blocking this excitotoxic cascade, NMDA glycine site antagonists have shown promise as neuroprotective agents in animal models of focal cerebral ischemia.
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from standard methods for determining the binding affinity of compounds to the NMDA receptor glycine site using [3H]-labeled ligands.
Objective: To determine the inhibitory constant (Ki) of L-689,502 for the NMDA receptor glycine site.
Materials:
-
Rat brain membranes (cortical or hippocampal)
-
[3H]-MDL105,519 (or other suitable glycine site radioligand)
-
L-689,502 (unlabeled)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Binding Assay: In a 96-well plate, combine rat brain membranes (50-100 µg of protein), a fixed concentration of [3H]-MDL105,519 (typically at or below its Kd), and a range of concentrations of unlabeled L-689,502.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a saturating concentration of a known glycine site ligand (e.g., 1 mM glycine). Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the L-689,502 concentration and fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for measuring the functional antagonism of L-689,502 on NMDA receptor-mediated currents in cultured neurons.
Objective: To determine the half-maximal inhibitory concentration (IC50) of L-689,502 for NMDA receptor-mediated currents.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.
-
NMDA
-
L-689,502
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Culture: Plate primary neurons on glass coverslips and culture for 7-14 days.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette filled with internal solution. Clamp the cell at a holding potential of -60 mV.
-
Eliciting NMDA Currents: Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and a low concentration of glycine (e.g., 1 µM) to elicit an inward current.
-
Antagonist Application: Co-apply NMDA and glycine with increasing concentrations of L-689,502.
-
Data Acquisition: Record the peak amplitude of the inward current at each concentration of L-689,502.
-
Data Analysis: Normalize the current amplitude in the presence of L-689,502 to the control current amplitude (in the absence of the antagonist). Plot the normalized current as a function of the logarithm of the L-689,502 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The mechanism of action of L-689,502 involves direct interaction with the NMDA receptor, leading to a conformational change that prevents channel opening. This antagonism occurs at the glycine co-agonist binding site on the GluN1 subunit.
Caption: Mechanism of L-689,502 antagonism at the NMDA receptor.
References
- 1. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]
L-689,502: An In-depth Technical Guide for In Vitro Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-689,502, a selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, for in vitro research applications. This document details its binding affinity, relevant experimental protocols, and its mechanism of action within the NMDA receptor signaling pathway.
Core Compound Information
L-689,502 is a potent and selective antagonist for the glycine co-agonist site of the NMDA receptor. Its ability to competitively inhibit the binding of glycine or D-serine prevents the conformational change required for channel opening, even in the presence of the primary agonist, glutamate. This mechanism makes L-689,502 a valuable tool for investigating the physiological and pathological roles of NMDA receptor-mediated neurotransmission in a controlled in vitro environment.
Quantitative Data
The following table summarizes the binding affinity of L-689,502 for the NMDA receptor glycine site.
| Compound | Parameter | Value | Receptor/System | Reference |
| L-689,502 | Kb | 2.6 µM | Rat Cultured Cortical Neurons | [1] |
Note: The Kb value represents the equilibrium dissociation constant for a competitive antagonist. A lower Kb value indicates a higher binding affinity.
Signaling Pathway and Mechanism of Action
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and excitatory neurotransmission. Its activation requires the simultaneous binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. Upon co-agonist and agonist binding, and subsequent depolarization of the postsynaptic membrane to relieve the magnesium (Mg2+) block, the channel opens, allowing the influx of calcium (Ca2+) and sodium (Na+) ions. This influx triggers downstream signaling cascades involved in processes such as long-term potentiation (LTP) and long-term depression (LTD).
L-689,502 acts as a competitive antagonist at the glycine binding site on the GluN1 subunit. By occupying this site, it prevents the binding of glycine or D-serine, thereby inhibiting the allosteric modulation required for channel gating. This effectively blocks NMDA receptor activation and subsequent intracellular calcium signaling, even when glutamate is bound to the receptor.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the activity of L-689,502.
Radioligand Binding Assay for Determination of Binding Affinity (Kb)
This protocol is adapted from standard radioligand binding assay procedures and is designed to determine the binding affinity of L-689,502 for the NMDA receptor glycine site.
Materials:
-
Rat cortical membranes (prepared or commercially available)
-
[³H]Glycine or other suitable radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519)
-
L-689,502
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw rat cortical membranes on ice. Resuspend the membranes in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled glycine (e.g., 1 mM), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of L-689,502 (typically in a logarithmic series from 1 nM to 100 µM), 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the L-689,502 concentration.
-
Determine the IC50 value (the concentration of L-689,502 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Kb value using the Cheng-Prusoff equation: Kb = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol outlines a method to determine the concentration of L-689,502 that induces 50% cell death (IC50) in a neuronal cell line, which is important for understanding its potential neurotoxic effects at high concentrations.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)
-
Cell culture medium and supplements
-
L-689,502
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of L-689,502 in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of L-689,502 (e.g., ranging from 0.1 µM to 1000 µM). Include wells with vehicle control (medium with the same concentration of DMSO used to dissolve L-689,502) and untreated control (medium only).
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the L-689,502 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
This guide provides essential information for the in vitro application of L-689,502. Researchers should always adhere to standard laboratory safety practices and optimize protocols for their specific experimental conditions and cell systems.
References
Methodological & Application
L-689,502: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-689,502 is a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. By blocking the protease-mediated cleavage of viral polyproteins, L-689,502 prevents the maturation of infectious virions. Its high specificity and potency make it a valuable tool for in vitro studies of HIV replication and for the screening and development of novel antiretroviral therapies. These application notes provide detailed protocols for utilizing L-689,502 in cell culture-based assays to assess its antiviral activity and cytotoxicity.
Mechanism of Action
L-689,502 functions as a competitive inhibitor of HIV-1 protease. The enzyme is a homodimer belonging to the aspartic protease family and is responsible for processing the Gag and Gag-Pol polyproteins into mature, functional viral proteins. L-689,502 is designed to mimic the transition state of the natural substrate of the protease, binding to the active site with high affinity and thereby preventing the cleavage of the polyprotein precursors. This inhibition ultimately leads to the production of immature, non-infectious viral particles.
Quantitative Data Summary
While specific quantitative data for L-689,502 in various cell lines is not extensively detailed in publicly available literature, the following table provides a template for summarizing key parameters that should be determined experimentally.
| Parameter | Cell Line | Value | Notes |
| IC50 (HIV-1 Protease) | - | 1 nM | In vitro enzymatic assay. |
| EC50 (Antiviral Activity) | e.g., MT-4, CEM-SS | User-determined | Concentration for 50% inhibition of viral replication. |
| CC50 (Cytotoxicity) | e.g., MT-4, CEM-SS | User-determined | Concentration for 50% reduction in cell viability. |
| Selectivity Index (SI) | - | Calculated (CC50/EC50) | Indicates the therapeutic window of the compound. |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) using an HIV-1 Infectivity Assay
This protocol outlines a method to determine the concentration of L-689,502 required to inhibit HIV-1 replication by 50% in a susceptible T-lymphocyte cell line, such as MT-4.
Materials:
-
L-689,502 stock solution (in DMSO)
-
MT-4 cells (or other susceptible human T-cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture MT-4 cells in complete medium to a density of approximately 1 x 10^6 cells/mL. Ensure cell viability is >95%.
-
Compound Dilution: Prepare a serial dilution of the L-689,502 stock solution in complete culture medium to achieve final concentrations ranging from picomolar to micromolar. Also, prepare a vehicle control (DMSO at the same final concentration as the highest L-689,502 concentration).
-
Infection:
-
Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Add 50 µL of the diluted L-689,502 or vehicle control to the appropriate wells.
-
Infect the cells by adding 50 µL of a pre-titered HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected control wells.
-
-
Incubation: Incubate the plate for 4-7 days at 37°C in a humidified 5% CO2 incubator.
-
Quantification of Viral Replication:
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each L-689,502 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the L-689,502 concentration and determine the EC50 value using non-linear regression analysis.
-
Protocol 2: Determination of Cytotoxicity (CC50) using an MTT Assay
This protocol determines the concentration of L-689,502 that causes a 50% reduction in the viability of the host cells.
Materials:
-
L-689,502 stock solution (in DMSO)
-
MT-4 cells (or the same cell line used in the antiviral assay)
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of L-689,502 in complete culture medium and add 100 µL to the respective wells. Include a vehicle control and a no-cell (media only) blank control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each L-689,502 concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the L-689,502 concentration and determine the CC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of L-689,502 in the HIV-1 life cycle.
Preparation of L-689502 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of a stock solution of L-689502, a potent HIV-1 protease inhibitor.[1] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Data
Proper preparation of a stock solution begins with accurate information about the compound's properties. The following table summarizes the key chemical data for this compound.
| Property | Value | Source |
| Molecular Weight | 673.84 g/mol | [1] |
| Formula | C₃₉H₅₁N₃O₇ | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C | [1] |
Experimental Protocols
This section outlines the detailed methodology for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation and storage.
Step-by-Step Protocol
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 673.84 g/mol x 1000 mg/g = 6.74 mg
-
Weigh the this compound powder:
-
Carefully weigh out the calculated mass of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
-
Add the solvent:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, this would be 1 mL.
-
-
Dissolve the compound:
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and store:
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots in tightly sealed tubes at -20°C for long-term storage.[1]
-
Signaling Pathway Context
This compound is a potent inhibitor of the HIV-1 protease, an enzyme critical for the life cycle of the Human Immunodeficiency Virus (HIV). The diagram below illustrates the role of HIV-1 protease and the inhibitory action of this compound.
References
L-689502: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-689502 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the replication cycle of the virus. By selectively targeting and inhibiting this protease, this compound effectively blocks the maturation of viral particles, rendering them non-infectious. With a reported IC50 value of 1 nM, it stands as a significant compound in the study of antiretroviral agents and for the development of novel HIV therapies. This document provides detailed application notes on the solubility of this compound in various solvents, protocols for its preparation and use in experimental settings, and an overview of its mechanism of action.
Solubility Profile
The solubility of this compound is a critical factor for its effective use in in vitro and cell-based assays. While comprehensive quantitative data across a wide range of solvents is not extensively published, the available information indicates that this compound is readily soluble in dimethyl sulfoxide (DMSO).
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | A stock solution of 3.3 µM (3.3 pmoles in 1 mL) in 100% DMSO has been successfully used in cell culture experiments[1][2]. For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath is recommended[1]. |
| Methanol | Information not available | Following extraction from culture broths, this compound has been handled in methanol-containing solutions, suggesting some degree of solubility[1][2]. |
| Ethanol | Information not available | - |
| Acetone | Information not available | This compound has been extracted from culture broths using acetone, indicating it is likely soluble in this solvent[1][2]. |
| Water | Information not available | As a relatively large organic molecule, this compound is expected to have low aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in various assays.
Materials:
-
This compound (Molecular Weight: 673.84 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out 6.74 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes or gently warm the solution to 37°C until the solid is completely dissolved[1].
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months[1].
Protocol 2: Determination of IC50 for HIV-1 Protease Inhibition (Fluorometric Assay)
This protocol provides a general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 protease using a fluorometric assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease substrate
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A common starting range for potent inhibitors is from 1 µM down to the picomolar range. Remember to include a DMSO-only control to account for any solvent effects.
-
Enzyme Preparation: Dilute the recombinant HIV-1 protease to the desired working concentration in the assay buffer.
-
Assay Plate Setup:
-
Add a fixed volume of the diluted this compound (or DMSO control) to the wells of the 96-well plate.
-
Add the diluted HIV-1 protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mechanism of Action: HIV-1 Protease Inhibition
This compound functions by directly interfering with the catalytic activity of HIV-1 protease. This viral enzyme is essential for the late stages of HIV replication, where it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This cleavage process is a prerequisite for the assembly of new, infectious virions.
Caption: this compound inhibits HIV-1 Protease, blocking viral maturation.
The diagram above illustrates how this compound binds to the active site of HIV-1 protease, forming an inactive complex. This binding event prevents the protease from cleaving the Gag-Pol polyprotein, thereby halting the production of mature viral components and effectively stopping the assembly of new infectious virions.
Experimental Workflow
The following diagram outlines a typical experimental workflow for screening and characterizing inhibitors of HIV-1 protease, such as this compound.
Caption: A standard workflow for evaluating HIV-1 protease inhibitors.
References
Application Notes and Protocols for L-689502
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the handling, storage, and use of L-689502, a potent inhibitor of HIV-1 protease.
Product Information
-
Name: this compound
-
Mechanism of Action: HIV-1 Protease Inhibitor
-
Primary Target: Human Immunodeficiency Virus 1 (HIV-1) Protease
Storage and Stability
Proper storage and handling of this compound are critical to maintain its integrity and activity. The following are recommended storage conditions based on available data and general best practices for peptide-like small molecules.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Lyophilized Powder) | -20°C or -80°C | Long-term | Protect from moisture and light. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is highly recommended to prepare single-use aliquots of the stock solution.
-
Light Sensitivity: Protect both the solid compound and solutions from light to prevent photodegradation. Use amber vials or wrap containers in foil.
-
Hygroscopicity: While specific data is unavailable, it is good practice to handle the lyophilized powder in a dry environment and to securely seal containers to prevent moisture absorption.
Preparation of Stock Solutions
This compound is soluble in dimethyl sulfoxide (DMSO).
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a vial containing 1 mg of this compound (MW: 673.84 g/mol ), add 148.4 µL of DMSO.
-
Solubilization: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
In Vitro Experimental Protocols
HIV-1 Protease Inhibition Assay (Fluorogenic)
This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., based on a FRET pair)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Dilute the HIV-1 Protease to the desired working concentration in cold assay buffer.
-
Dilute the fluorogenic substrate to the desired working concentration in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add:
-
Test wells: 20 µL of this compound dilution.
-
Positive control (no inhibitor): 20 µL of assay buffer containing the same final concentration of DMSO as the test wells.
-
Negative control (no enzyme): 40 µL of assay buffer.
-
-
Add 20 µL of the diluted HIV-1 Protease to the test and positive control wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the diluted substrate to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 340/490 nm) at 37°C for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Normalize the rates of the test wells to the positive control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow for In Vitro HIV-1 Protease Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound against HIV-1 protease.
In Vivo Experimental Protocols
The following is a general protocol for evaluating the efficacy of this compound in a suitable animal model, such as humanized mice infected with HIV-1.
Animal Model: Humanized mice (e.g., hu-PBL-SCID or BLT mice) susceptible to HIV-1 infection.
Materials:
-
This compound
-
Vehicle for administration (e.g., a solution containing DMSO, PEG400, and saline)
-
HIV-1 viral stock
-
Materials for blood collection and plasma isolation
-
qPCR assay for viral load determination
Protocol:
-
Animal Acclimatization and Infection:
-
Acclimatize humanized mice for at least one week.
-
Infect mice with a known titer of HIV-1 via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
-
Treatment Regimen:
-
Prepare the dosing solution of this compound in the vehicle.
-
Once infection is established (e.g., 7-14 days post-infection, confirmed by baseline viral load), randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., once or twice daily via oral gavage or subcutaneous injection).
-
-
Monitoring:
-
Monitor the health of the animals daily (weight, activity, etc.).
-
Collect blood samples at regular intervals (e.g., weekly) to monitor viral load and potentially CD4+ T cell counts.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect blood and tissues for final analysis.
-
Determine the plasma viral load using a validated qPCR assay.
-
Analyze relevant tissues (e.g., spleen, lymph nodes) for viral RNA/DNA and immune cell populations.
-
-
Data Analysis:
-
Compare the viral loads and CD4+ T cell counts between the this compound treated group and the vehicle control group to assess the antiviral efficacy.
-
Logical Flow for In Vivo Efficacy Study
Application Notes and Protocols for L-689,502 in HIV Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the production of infectious virions, making it a critical target for antiretroviral therapy. L-689,502 is a potent, transition-state analog inhibitor of HIV-1 protease. These application notes provide detailed information and protocols for the use of L-689,502 in HIV-1 protease activity assays, intended to aid researchers in the study of HIV-1 protease inhibition and the development of novel antiretroviral drugs.
Mechanism of Action
HIV-1 protease is an aspartic protease that functions as a homodimer. The active site is located at the dimer interface and contains a pair of aspartic acid residues (Asp25 and Asp25') that are essential for catalysis. The enzyme binds to specific cleavage sites within the viral Gag and Gag-Pol polyproteins and hydrolyzes the peptide bonds. L-689,502 is a peptidomimetic inhibitor designed to mimic the tetrahedral transition state of the scissile peptide bond. It binds tightly to the active site of the HIV-1 protease, effectively blocking its catalytic activity and preventing the processing of viral polyproteins.
Quantitative Data
The inhibitory potency of L-689,502 against HIV-1 protease has been determined in various in vitro studies. The following table summarizes the key quantitative data for L-689,502.
| Parameter | Value | Reference(s) |
| IC50 | 1 nM | [1][2] |
| Ki | Data not available in the searched literature | |
| Inhibition Type | Presumed competitive, typical for transition-state analogs, but not explicitly stated in the searched literature |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki (inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme. While the IC50 for L-689,502 is well-established, a specific Ki value was not found in the publicly available literature searched.
Experimental Protocols
The following is a detailed protocol for a generic fluorometric HIV-1 protease activity assay, which can be adapted for the use of L-689,502. This protocol is based on the principles of commercially available kits and published research.
Principle of the Assay
This assay utilizes a synthetic fluorogenic substrate that contains a cleavage site for HIV-1 protease flanked by a fluorescent reporter molecule and a quencher. In its intact state, the fluorescence of the reporter is quenched. Upon cleavage by HIV-1 protease, the reporter is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme activity. The inhibitory effect of L-689,502 is determined by measuring the reduction in the rate of fluorescence increase.
Materials and Reagents
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
L-689,502
-
Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor
-
96-well black microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters for the chosen substrate
Preparation of Reagents
-
Recombinant HIV-1 Protease: Reconstitute the lyophilized enzyme in the assay buffer to the desired stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Fluorogenic Substrate: Prepare a stock solution of the substrate in DMSO. Further dilute in assay buffer to the final working concentration just before use.
-
L-689,502 Stock Solution: Prepare a high-concentration stock solution of L-689,502 in 100% DMSO (e.g., 1 mM).
-
L-689,502 Working Solutions: Prepare serial dilutions of the L-689,502 stock solution in assay buffer to achieve a range of final concentrations for the inhibition assay. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid affecting enzyme activity.
Assay Procedure
-
Plate Setup:
-
Blank wells: 50 µL of assay buffer.
-
Enzyme Control (No Inhibitor) wells: 40 µL of assay buffer + 10 µL of diluted HIV-1 protease.
-
Inhibitor wells: 40 µL of diluted L-689,502 working solution + 10 µL of diluted HIV-1 protease.
-
Positive Control (optional): A known HIV-1 protease inhibitor can be used as a positive control.
-
-
Pre-incubation: Add the components as described above to the wells of a 96-well black microplate. Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 50 µL of the pre-warmed fluorogenic substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the specific fluorogenic substrate.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Determine the percent inhibition for each concentration of L-689,502 using the following formula:
-
Plot the percent inhibition against the logarithm of the L-689,502 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
HIV-1 Life Cycle and the Role of Protease
Caption: HIV-1 life cycle highlighting the critical role of protease in cleaving polyproteins for viral maturation and the inhibitory action of L-689,502.
Experimental Workflow for HIV-1 Protease Inhibition Assay
Caption: Step-by-step experimental workflow for determining the IC50 of L-689,502 against HIV-1 protease using a fluorometric assay.
Logical Relationship of Assay Components
Caption: Logical relationship between the components of the HIV-1 protease fluorometric inhibition assay.
References
Application Notes and Protocols for L-689502 in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of L-689502, a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) protease, and its utility in antiviral research. Detailed protocols for its application in in vitro assays are also presented to facilitate its use in the laboratory.
Introduction
This compound is a powerful and specific inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1] HIV-1 protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[2][3][4] Inhibition of this enzyme results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[2][3][4] Due to its high potency, this compound serves as a valuable tool for studying the mechanisms of HIV-1 replication and for the screening and development of novel antiretroviral drugs.
Mechanism of Action
This compound functions as a competitive inhibitor of the HIV-1 protease. It is designed to mimic the natural substrate of the protease, binding with high affinity to the enzyme's active site. This binding event blocks the access of the Gag and Gag-Pol polyproteins to the catalytic machinery of the protease, thereby preventing their cleavage. The uncleaved polyproteins are unable to assemble into the mature structural and enzymatic components required for a functional virion. Consequently, the newly produced virus particles are rendered non-infectious.
The following diagram illustrates the mechanism of action of this compound in inhibiting HIV-1 protease and the subsequent disruption of the viral life cycle.
Caption: Mechanism of HIV-1 Protease Inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the HIV-1 protease by 50% in an in vitro biochemical assay.
| Compound | Parameter | Value | Virus Target | Reference |
| This compound | IC50 | 1 nM | HIV-1 Protease | [1] |
| This compound | EC50 | Not available | HIV-1 (cell-based) | - |
| This compound | CC50 | Not available | - | - |
Experimental Protocols
The following protocols provide a framework for utilizing this compound in common antiviral research assays.
In Vitro HIV-1 Protease Inhibition Assay (Fluorogenic Substrate)
This biochemical assay measures the ability of this compound to directly inhibit the enzymatic activity of purified HIV-1 protease.
Principle:
The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time.[2][4][8]
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., based on a natural cleavage site)[3][8]
-
Assay Buffer (e.g., 0.1 M sodium acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate)[2][4]
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve a range of desired final concentrations.
-
Dilute the HIV-1 protease and the fluorogenic substrate in assay buffer to their optimal working concentrations as determined by preliminary experiments.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted HIV-1 protease solution to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of 1-2 hours.
-
Calculate the initial reaction rates (V) for each concentration of this compound.
-
Plot the percentage of inhibition (relative to the positive control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The following diagram outlines the workflow for the in vitro HIV-1 protease inhibition assay.
Caption: Workflow for an In Vitro HIV-1 Protease Inhibition Assay.
Cell-Based Antiviral Activity Assay (e.g., p24 Antigen ELISA)
This assay determines the effectiveness of this compound in inhibiting HIV-1 replication in a cellular context.
Principle:
HIV-1 permissive cells (e.g., TZM-bl, Jurkat) are infected with HIV-1 in the presence of varying concentrations of this compound. The extent of viral replication is quantified by measuring the amount of a viral protein, typically the p24 capsid protein, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
HIV-1 permissive cell line (e.g., TZM-bl)
-
HIV-1 viral stock
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Plating:
-
Seed the HIV-1 permissive cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Add the HIV-1 viral stock to each well at a pre-determined multiplicity of infection (MOI).
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation:
-
Incubate the plate in a CO2 incubator at 37°C for 48-72 hours.
-
-
Quantification of p24 Antigen:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Perform the HIV-1 p24 Antigen ELISA on the supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the p24 concentration for each well from the ELISA results.
-
Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Cytotoxicity Assay (e.g., MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.[5]
Principle:
The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan product, which can be quantified by spectrophotometry.
Materials:
-
The same cell line used in the antiviral assay
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (570 nm)
Protocol:
-
Cell Plating and Compound Treatment:
-
Seed the cells in a 96-well plate and treat with the same serial dilutions of this compound as used in the antiviral assay. Include a cell control with no compound.
-
Incubate for the same duration as the antiviral assay (48-72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the cell control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.
-
By determining the EC50 and CC50, a Selectivity Index (SI = CC50/EC50) can be calculated, which is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral agent.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Processing sites in the human immunodeficiency virus type 1 (HIV-1) Gag-Pro-Pol precursor are cleaved by the viral protease at different rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial Cleavage of the Human Immunodeficiency Virus Type 1 GagPol Precursor by Its Activated Protease Occurs by an Intramolecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of L-689,502 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-689,502 is a potent inhibitor of the human immunodeficiency virus-1 (HIV-1) protease. While its primary development was in the context of anti-viral therapy, its structural similarity to other compounds that act as glycine site antagonists of the N-methyl-D-aspartate (NMDA) receptor suggests potential applications in neuroscience research. This document provides an overview of the available data on the in vivo administration of L-689,502 in animal models and outlines general protocols for its use, drawing upon data from its toxicokinetic studies and general procedures for similar compounds.
Mechanism of Action
Data Presentation
The following tables summarize the available quantitative data from in vivo toxicokinetic studies of L-689,502 administered intravenously to rats and dogs.
Table 1: Dose-Dependent Plasma Clearance of L-689,502
| Animal Model | Dose (mg/kg, i.v.) | Total Plasma Clearance (ml/min/kg) |
| Rat | 1 | 181 |
| Rat | 20 | 86 |
| Dog | 0.5 | 29 |
| Dog | 10 | 17 |
Table 2: Hepatotoxic Effects of L-689,502 in Rats (10 mg/kg, i.v.)
| Parameter | Baseline Level | Level after L-689,502 Administration |
| Alanine Aminotransferase (ALT) | 50 IU/liter | 370 IU/liter |
| Aspartate Aminotransferase (AST) | 120 IU/liter | 700 IU/liter |
Experimental Protocols
Given the limited number of published in vivo studies for L-689,502 beyond its initial characterization, the following protocols are based on the established intravenous administration route from toxicokinetic studies and general best practices for rodent handling and injection.
Protocol 1: Preparation of L-689,502 for Intravenous Administration
Objective: To prepare a solution of L-689,502 suitable for intravenous injection in a rodent model.
Materials:
-
L-689,502 powder
-
Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and/or PEG, to be determined based on the compound's solubility)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine Vehicle: The appropriate vehicle for L-689,502 is not specified in the available literature. It is crucial to first determine the solubility of L-689,502 in various pharmaceutically acceptable vehicles. For initial testing, consider vehicles commonly used for in vivo administration of quinoline derivatives. A common approach for compounds with low aqueous solubility is to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute with saline or PBS to the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically <10% for DMSO) to avoid vehicle-induced toxicity.
-
Weigh L-689,502: Accurately weigh the required amount of L-689,502 powder in a sterile vial.
-
Dissolve the Compound: Add the chosen vehicle to the vial containing L-689,502. Vortex thoroughly until the compound is completely dissolved. Gentle warming may be necessary for some compounds but should be done with caution to avoid degradation.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is critical to ensure the sterility of the solution for intravenous administration.
-
Storage: Store the prepared solution appropriately (e.g., at 4°C or -20°C) based on the stability of the compound. Protect from light if the compound is light-sensitive.
Protocol 2: Intravenous (Tail Vein) Administration in Rats
Objective: To administer L-689,502 intravenously to a rat via the lateral tail vein.
Materials:
-
Prepared L-689,502 solution
-
Rat restraint device
-
Heat lamp or warming pad
-
70% ethanol or isopropanol wipes
-
Sterile insulin syringes (e.g., 27-30 gauge needle)
-
Gauze pads
Procedure:
-
Animal Preparation: Acclimatize the rat to the experimental room and handling for several days before the experiment.
-
Warm the Tail: Place the rat in a restraint device, leaving the tail accessible. To induce vasodilation and make the tail veins more visible, warm the tail using a heat lamp or by placing the restrainer on a warming pad for a few minutes. Be careful not to overheat the animal.
-
Prepare the Injection Site: Gently wipe the tail with a 70% alcohol wipe to clean the injection site and improve visualization of the lateral tail veins.
-
Load the Syringe: Draw the prepared L-689,502 solution into a sterile insulin syringe. Ensure there are no air bubbles in the syringe.
-
Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle. The vein is located on the side of the tail.
-
Administer the Solution: Once the needle is correctly positioned in the vein (a small amount of blood may enter the hub of the needle), slowly and steadily inject the solution. If swelling occurs at the injection site, the needle is not in the vein, and you should remove it and try a more proximal site.
-
Withdraw the Needle and Apply Pressure: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Monitor the Animal: Return the animal to its cage and monitor for any adverse reactions.
Visualizations
Experimental Workflow for In Vivo Administration of L-689,502
Caption: A generalized workflow for the in vivo administration of L-689,502 in animal models.
Putative Signaling Pathway of L-689,502 as an NMDA Receptor Antagonist
Caption: A diagram illustrating the potential mechanism of L-689,502 as a glycine site antagonist of the NMDA receptor.
Application Notes and Protocols for L-689,502 Dosing in Rats and Dogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-689,502 is a potent inhibitor of the human immunodeficiency virus (HIV)-1 protease.[1] Its pharmacokinetic profile and dose-dependent effects have been characterized in preclinical animal models, specifically in rats and dogs. Beyond its antiviral properties, L-689,502 is also recognized for its activity as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, suggesting its potential for investigation in neuroscience research. These application notes provide a comprehensive overview of dosing considerations, experimental protocols, and relevant biological pathways for L-689,502 in rats and dogs to guide researchers in designing their studies.
Dosing Considerations and Pharmacokinetics
The primary route of administration for L-689,502 in preclinical studies has been intravenous (IV). The clearance of L-689,502 has been shown to be dose-dependent in both rats and dogs, with clearance decreasing as the dose increases. This phenomenon is suggested to be related to hepatotoxicity rather than capacity-limited metabolism.[1]
Data Presentation
Table 1: Intravenous Dosing and Plasma Clearance of L-689,502 in Rats [1]
| Dose (mg/kg) | Total Plasma Clearance (ml/min/kg) |
| 1 | 181 |
| 20 | 86 |
Table 2: Intravenous Dosing and Plasma Clearance of L-689,502 in Dogs [1]
| Dose (mg/kg) | Total Plasma Clearance (ml/min/kg) |
| 0.5 | 29 |
| 10 | 17 |
Table 3: Toxicological Observations in Rats after Intravenous Administration of L-689,502 [1]
| Parameter | Observation |
| Bile Flow | Retarded in a dose-dependent manner; maximal effect at 5 mg/kg. |
| Serum Alanine Aminotransferase (ALT) | Increased from 50 to 370 IU/liter after a 10 mg/kg dose. |
| Serum Aspartate Aminotransferase (AST) | Increased from 120 to 700 IU/liter after a 10 mg/kg dose. |
Experimental Protocols
Protocol 1: Intravenous Administration in Rats
Objective: To administer L-689,502 intravenously to rats for pharmacokinetic or pharmacodynamic studies.
Materials:
-
L-689,502
-
Vehicle for solubilization (e.g., a mixture of polyethylene glycol, ethanol, and water). The exact vehicle composition should be optimized for solubility and tolerability.
-
Male Sprague-Dawley rats
-
Restrainers
-
27-30 gauge needles and syringes
-
Warming device (e.g., heat lamp)
Procedure:
-
Preparation of Dosing Solution: Dissolve L-689,502 in the chosen vehicle to the desired concentration. Ensure complete dissolution.
-
Animal Preparation: Acclimatize the rats to the laboratory environment. Weigh each rat immediately before dosing to ensure accurate dose calculation.
-
Restraint and Vein Dilation: Place the rat in a suitable restrainer. To facilitate injection, dilate the lateral tail vein using a warming device.
-
Injection: Slowly inject the prepared L-689,502 solution into the lateral tail vein. The injection volume should be appropriate for the rat's weight, typically not exceeding 5 ml/kg.
-
Observation: Monitor the animal for any immediate adverse reactions during and after administration.
-
Post-Administration Procedures: For pharmacokinetic studies, collect blood samples at predetermined time points. For pharmacodynamic studies, proceed with the relevant behavioral or physiological assessments.
Protocol 2: Oral Administration in Rats (General Guideline)
Materials:
-
L-689,502
-
Appropriate vehicle for suspension or solution (e.g., 0.5% methylcellulose or a sucrose solution).
-
Oral gavage needles (flexible or rigid, appropriate size for the rat).
-
Syringes
Procedure:
-
Preparation of Dosing Formulation: Prepare a homogenous suspension or solution of L-689,502 in the chosen vehicle.
-
Animal Handling: Gently restrain the rat, holding it in an upright position.
-
Gavage Administration:
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of tubing to be inserted.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the formulation.
-
-
Observation: Monitor the animal for any signs of distress, such as choking or difficulty breathing.
Protocol 3: Assessment of Central Nervous System Effects in Rats - Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior in rats following L-689,502 administration.[2][3][4][5]
Materials:
-
Open field arena (a square or circular arena with walls).
-
Video recording and tracking software.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer L-689,502 or vehicle at a predetermined time before the test.
-
Test Procedure:
-
Place the rat gently in the center of the open field arena.
-
Allow the rat to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using the video tracking system.
-
-
Data Analysis: Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Cleaning: Thoroughly clean the arena between each animal to remove olfactory cues.
Protocol 4: Assessment of Central Nervous System Effects in Rats - Elevated Plus Maze
Objective: To evaluate anxiety-related behavior in rats after administration of L-689,502.[6][7][8][9][10]
Materials:
-
Elevated plus maze (a plus-shaped maze with two open and two enclosed arms, elevated from the floor).
-
Video recording and tracking software.
Procedure:
-
Habituation: Acclimate the rats to the testing room.
-
Drug Administration: Administer L-689,502 or vehicle.
-
Test Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a fixed duration (e.g., 5 minutes).
-
Record the session.
-
-
Data Analysis: Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in open arm exploration is indicative of anxiolytic-like effects.
-
Cleaning: Clean the maze thoroughly between trials.
Protocol 5: Neurological Assessment in Dogs - Electroencephalography (EEG)
Objective: To assess the effects of L-689,502 on brain electrical activity in dogs.[11][12][13][14][15]
Materials:
-
EEG recording system with appropriate electrodes.
-
Dog sling or other means of comfortable restraint.
-
Sedatives (if required and validated not to interfere with the study endpoints).
Procedure:
-
Electrode Placement: Place EEG electrodes on the scalp of the dog according to a standardized montage.
-
Baseline Recording: Record a baseline EEG prior to drug administration.
-
Drug Administration: Administer L-689,502 intravenously.
-
Post-Dose Recording: Continuously record the EEG for a specified period after administration.
-
Data Analysis: Analyze the EEG recordings for changes in frequency bands (e.g., delta, theta, alpha, beta) and for the emergence of any abnormal waveforms.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA Receptor Signaling Pathway and the antagonistic action of L-689,502.
Experimental Workflow for In Vivo CNS Assessment
Caption: General workflow for assessing CNS effects of L-689,502 in vivo.
References
- 1. Dose-dependent toxicokinetics of L-689,502, a potent human immunodeficiency virus protease inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. Open field test in rats [protocols.io]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. behaviorcloud.com [behaviorcloud.com]
- 6. protocols.io [protocols.io]
- 7. Elevated Plus Maze [bio-protocol.org]
- 8. BehaviorCloud Protocols - Elevated Plus Maze | BehaviorCloud [behaviorcloud.com]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative electroencephalography for measurement of central nervous system responses to diazepam and the benzodiazepine antagonist, flumazenil, in isoflurane-anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The use of the dog electroencephalogram (EEG) in safety pharmacology to evaluate proconvulsant risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clinical Electroencephalography in Dogs (1999) - NeuroVet - VIN [vin.com]
- 15. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for Studying HIV Drug Resistance with L-689502
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-689502 is a potent, non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for viral maturation and infectivity. With a reported 50% inhibitory concentration (IC50) of 1 nM against wild-type HIV-1 protease, this compound serves as a valuable research tool for studying the mechanisms of HIV drug resistance. These application notes provide detailed protocols and guidance for utilizing this compound in biochemical and cell-based assays to characterize its efficacy against wild-type and drug-resistant HIV-1 strains.
Mechanism of Action of HIV-1 Protease Inhibitors
HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. This cleavage is a critical step in the viral life cycle, enabling the assembly of infectious virions. Protease inhibitors (PIs) like this compound are designed to bind to the active site of the HIV-1 protease, preventing it from processing these polyproteins. This results in the production of immature, non-infectious viral particles.
Application Notes and Protocols: Techniques for Measuring γ-Secretase Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the techniques used to measure the efficacy of γ-secretase inhibitors. While the query specifically mentioned L-689502, it is important to note that this compound is primarily documented as a potent HIV-1 protease inhibitor[1][2]. The protocols detailed below are standard methods for evaluating the activity of compounds targeting γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease due to its role in the production of amyloid-beta (Aβ) peptides[3][4].
γ-secretase is a multi-subunit protease complex that cleaves single-pass transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors[3][5]. Inhibition of γ-secretase is a therapeutic strategy aimed at reducing Aβ production[6]. However, non-selective inhibition can interfere with Notch signaling, leading to potential side effects[7]. Therefore, it is crucial to assess both the potency of inhibitors on APP processing and their selectivity against Notch cleavage.
I. In Vitro γ-Secretase Activity Assays
A. Fluorogenic Substrate-Based Assay
This assay provides a rapid and high-throughput method to screen for γ-secretase inhibitors using a synthetic substrate that mimics the APP cleavage site.
Principle: A fluorogenic peptide substrate containing the γ-secretase cleavage site is flanked by a fluorescent donor (e.g., EDANS) and a quencher (e.g., DABCYL). In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by γ-secretase, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity[8].
Experimental Protocol:
-
Prepare Cell Lysate/Membrane Fraction:
-
Assay Setup (96-well plate format):
-
Add 50 µL of cell lysate or membrane preparation (e.g., 50 µg of total protein) to each well of a black 96-well plate[8].
-
Add the test compound (e.g., this compound) at various concentrations. Include a known γ-secretase inhibitor (e.g., DAPT, L-685,458) as a positive control and DMSO as a vehicle control[9].
-
Add 50 µL of 2X Reaction Buffer[8].
-
-
Enzymatic Reaction:
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., Ex: 340-355 nm, Em: 495-510 nm for EDANS/DABCYL)[8].
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Data Presentation:
| Compound | IC50 (nM) | Reference Method |
| L-685,458 | 2.8 | Fluorogenic Substrate Assay[9] |
| DAPT | 20 | Fluorogenic Substrate Assay[9] |
| Compound E | 0.3 | Fluorogenic Substrate Assay[9] |
Table 1: Example IC50 values of known γ-secretase inhibitors determined by a fluorogenic substrate assay. Data is illustrative and sourced from published literature.
II. Cell-Based Assays for Aβ Production
Cell-based assays are critical for evaluating compound efficacy in a more physiologically relevant context, accounting for cell permeability and metabolism.
A. Amyloid-β (Aβ) ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of Aβ40 and Aβ42 peptides secreted from cells[4].
Principle: A capture antibody specific for the N-terminus of Aβ is coated onto a microplate well. The cell culture supernatant containing Aβ is added, followed by a detection antibody specific for the C-terminus of either Aβ40 or Aβ42. The detection antibody is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), which catalyzes a colorimetric reaction upon the addition of a substrate. The intensity of the color is proportional to the amount of Aβ present[11][12].
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells that overexpress human APP (e.g., CHO-APPsw or HEK293-APP) at a consistent density, as cell density can modulate Aβ production[13].
-
Treat the cells with the test compound at various concentrations for 24-48 hours.
-
-
Sample Collection:
-
Collect the conditioned media from the treated cells.
-
Centrifuge the media to remove any cellular debris.
-
-
ELISA Procedure (using a commercial kit):
-
Add 50 µL of standard or sample to the antibody-coated wells in duplicate and incubate for 3 hours at room temperature or overnight at 4°C[11].
-
Wash the wells multiple times with the provided wash buffer[15].
-
Add the detection antibody and incubate for 1-2 hours[12][14].
-
Wash the wells again.
-
Add the HRP-conjugated secondary antibody (or streptavidin-HRP if using a biotinylated detection antibody) and incubate for 30-60 minutes[12][14].
-
Wash the wells thoroughly.
-
Add the TMB substrate and incubate in the dark for approximately 30 minutes, or until a color change is observed[11][15].
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid)[15].
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader[15].
-
Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards.
-
Calculate the concentration of Aβ40 and Aβ42 in the samples from the standard curve.
-
Determine the IC50 of the compound for the inhibition of Aβ40 and Aβ42 production.
-
Data Presentation:
| Compound | Treatment Conc. (µM) | Aβ40 Reduction (%) | Aβ42 Reduction (%) |
| Semagacestat (LY450139) | 0.1 | 58.2 | N/A |
| Semagacestat (LY450139) | 0.14 | 64.6 | N/A |
Table 2: Example of in vivo plasma Aβ40 reduction after treatment with a γ-secretase inhibitor in humans. Data adapted from a clinical trial[7].
B. Cell-Based Luciferase Reporter Assay
This assay allows for the quantitative measurement of γ-secretase-mediated cleavage of APP or Notch in a cellular context[16].
Principle: HEK293 cells are stably transfected with two constructs: a reporter gene (e.g., firefly luciferase) driven by a Gal4 promoter, and a substrate protein (e.g., APP-C99 or Notch-ΔE) fused to a Gal4-VP16 transcription activator. When γ-secretase cleaves the substrate, the Gal4-VP16 fragment is released, translocates to the nucleus, and activates the transcription of the luciferase reporter gene. The resulting luminescence is proportional to the extent of substrate cleavage[16].
Experimental Protocol:
-
Cell Culture and Treatment:
-
Luminescence Measurement:
-
Lyse the cells and add a luciferase assay reagent[16].
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
III. Assessing Off-Target Effects: Notch Signaling
Because γ-secretase is also essential for Notch signaling, a critical pathway in cell fate determination, it is vital to assess the effect of inhibitors on this pathway[5][17].
A. Notch-Dependent Luciferase Reporter Assay
This is similar to the APP luciferase assay but uses a Notch-based substrate.
Principle: A cell line is engineered to express a constitutively active form of Notch (Notch-ΔE) fused to a transcription activator, and a reporter gene driven by a promoter responsive to that activator. Inhibition of γ-secretase prevents the final cleavage of Notch, thereby reducing the reporter signal[6].
Experimental Protocol:
-
The protocol is analogous to the cell-based luciferase reporter assay described in section II.B, but using a cell line with a Notch-responsive reporter system[6][16]. By comparing the IC50 values for Aβ reduction and Notch inhibition, a selectivity index can be calculated.
IV. Visualizations
Signaling Pathways and Experimental Workflow
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Canonical Notch Signaling Pathway Activation.
Caption: Workflow for Efficacy Testing of γ-Secretase Inhibitors.
References
- 1. glpbio.com [glpbio.com]
- 2. Dose-dependent toxicokinetics of L-689,502, a potent human immunodeficiency virus protease inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ-Secretase Activity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 4. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II safety trial targeting amyloid beta production with a gamma-secretase inhibitor in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. mdpi.com [mdpi.com]
- 10. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. immunoway.com [immunoway.com]
- 13. Amyloid-β production via cleavage of amyloid-β protein precursor is modulated by cell density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. novamedline.com [novamedline.com]
- 16. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Notch Signaling Pathway: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
Troubleshooting L-689502 insolubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with L-689502. The information is tailored to address challenges related to the compound's solubility during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: this compound has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.
Q2: What is the maximum concentration of this compound that I can dissolve in DMSO?
A2: While this compound is soluble in DMSO, preparing stock solutions at very high concentrations can still be challenging. It is advisable to start with a moderate concentration, for example, 10 mM, and visually inspect for complete dissolution. If solubility issues persist, gentle warming or sonication can be employed.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A3: This is a common issue when working with hydrophobic compounds. Here are several strategies to mitigate precipitation upon dilution:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions in your assay medium.
-
Vigorous Mixing: When diluting, add the stock solution to the aqueous medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.
-
Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.
-
Co-solvents: In some instances, the use of a co-solvent in your final assay medium may be necessary. Common co-solvents include polyethylene glycol (PEG) or ethanol. However, always verify the compatibility of any co-solvent with your specific assay and cell type.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with 0.1% being preferable for many cell lines. It is crucial to include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO used to deliver this compound. This allows you to account for any effects of the solvent on your experimental results.
Q5: Can I warm the this compound solution to aid dissolution?
A5: Gently warming the solution to 37°C in a water bath can help to redissolve precipitates that may have formed. However, be mindful of the temperature sensitivity of this compound and other components in your assay medium to avoid degradation.
Quantitative Data: Solubility of this compound
The following table summarizes the approximate solubility of this compound in various solvents. This data is intended as a guide and may vary depending on the specific lot of the compound and laboratory conditions.
| Solvent | Approximate Solubility |
| DMSO | ≥ 10 mM |
| Ethanol | Sparingly Soluble |
| Water | Insoluble |
| PBS (pH 7.4) | Insoluble |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 673.84 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, weigh out 6.74 mg.
-
Adding Solvent: Add the appropriate volume of sterile, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Preparation of a Working Solution in Aqueous Buffer
-
Pre-warm Buffer: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Calculate Dilution: Determine the volume of the 10 mM DMSO stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains below 0.5%.
-
Dilution: While gently vortexing the pre-warmed buffer, slowly add the calculated volume of the this compound DMSO stock solution.
-
Immediate Use: Use the freshly prepared working solution for your biological assay immediately to minimize the risk of precipitation.
Visualizations
Signaling Pathway: this compound Antagonism at the NMDA Receptor
Caption: Mechanism of this compound as a glycine site antagonist at the NMDA receptor.
Experimental Workflow: Troubleshooting this compound Precipitation
Caption: Decision tree for troubleshooting precipitation of this compound in aqueous solutions.
How to avoid L-689502 precipitation in media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of L-689502, a glycine-site N-methyl-D-aspartate (NMDA) receptor antagonist, with a focus on preventing its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective competitive antagonist of the glycine co-agonist site of the NMDA receptor. It is a valuable tool for studying the physiological and pathological roles of the NMDA receptor signaling pathway, which is crucial for synaptic plasticity, learning, and memory. Dysregulation of this pathway has been implicated in various neurological disorders.
Q2: Why does this compound precipitate in my cell culture medium?
A2: this compound has low aqueous solubility. Precipitation in cell culture media, which are aqueous-based, is a common issue and can be attributed to several factors:
-
Poor Water Solubility: The inherent chemical structure of this compound makes it poorly soluble in water.
-
Solvent Shock: this compound is typically dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When this concentrated stock solution is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.
-
High Final Concentration: Exceeding the maximum solubility of this compound in the final culture medium will inevitably lead to precipitation.
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components in the culture medium can reduce the solubility of this compound.
-
pH and Temperature: The pH and temperature of the medium can influence the solubility of the compound. Standard cell culture conditions (pH 7.2-7.4 and 37°C) may affect its stability in solution.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] It is advisable to use anhydrous or low-water content DMSO to minimize the introduction of water into the stock solution.
Q4: What is a safe final concentration of DMSO in my cell culture?
A4: While the tolerance to DMSO can be cell-line dependent, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. Some protocols have used up to 2% DMSO with this compound, but it is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Data and Protocols
Solubility of this compound
While specific quantitative solubility data for this compound is not widely published, the following table summarizes the available information. It is highly recommended to determine the empirical solubility in your specific experimental system.
| Solvent | Solubility | Notes |
| DMSO | Soluble. A 10 mM stock solution is reported to be achievable.[1] | For enhanced solubility, gentle warming to 37°C and brief sonication can be beneficial. |
| Aqueous Media | Poorly soluble | Prone to precipitation, especially at higher concentrations. |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 673.84 g/mol )
-
Anhydrous or low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 673.84 g/mol * (1000 mg / 1 g) = 6.74 mg
-
Weigh this compound: Carefully weigh out 6.74 mg of this compound powder and place it in a sterile amber microcentrifuge tube.
-
Add DMSO: Add 1 mL of high-quality DMSO to the tube.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution at 37°C for 5-10 minutes.
-
For difficult-to-dissolve batches, a brief sonication (1-5 minutes) in an ultrasonic bath can be applied.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Protocol: Determining Maximum Soluble Concentration in Media
This protocol allows you to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well clear-bottom plate or microcentrifuge tubes
-
Incubator at 37°C with appropriate CO2
-
Light microscope
Procedure:
-
Pre-warm the medium: Pre-warm your cell culture medium to 37°C.
-
Prepare serial dilutions:
-
Create a series of dilutions of the this compound stock solution in the pre-warmed medium. It is important to add the stock solution to the medium and mix immediately. A suggested dilution series could be: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a vehicle control (medium with the same final DMSO concentration).
-
Ensure the final DMSO concentration is constant across all dilutions and the vehicle control (e.g., 0.5%).
-
-
Incubation: Incubate the plate or tubes under your standard experimental conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Observation:
-
Visually inspect for any signs of precipitation (cloudiness, crystals) at different time points (e.g., immediately, 1h, 4h, 24h, 48h, 72h).
-
For a more sensitive assessment, examine a small aliquot from each concentration under a light microscope to check for micro-precipitates.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental conditions.
This compound Mechanism of Action: NMDA Receptor Signaling
This compound acts as a competitive antagonist at the glycine-binding site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor ion channel to open, both glutamate (binding to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (binding to the GluN1 subunit), must be present. By blocking the glycine-binding site, this compound prevents channel activation, thereby inhibiting the influx of Ca2+ and subsequent downstream signaling cascades.
Caption: Signaling pathway of the NMDA receptor and the inhibitory action of this compound.
References
Technical Support Center: Optimizing L-689502 Concentration for Enzyme Inhibition
Welcome to the technical support center for L-689502, a potent HIV-1 protease inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful application of this compound in your enzyme inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease[1]. The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins. By inhibiting this enzyme, this compound prevents the formation of infectious viral particles.
Q2: What is the reported potency of this compound?
This compound is a highly potent inhibitor of HIV-1 protease with a reported half-maximal inhibitory concentration (IC50) of 1 nM[1]. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). For optimal stability, it is recommended to prepare a concentrated stock solution in 100% DMSO and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final DMSO concentration in the assay should be kept low (typically ≤1%) to minimize its effect on enzyme activity.
Q4: What is the general mechanism of action for HIV-1 protease inhibitors like this compound?
HIV-1 protease inhibitors are designed to bind to the active site of the protease enzyme. This binding prevents the natural substrates (Gag and Gag-Pol polyproteins) from accessing the active site, thereby blocking their cleavage. This results in the production of immature and non-infectious viral particles.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value (Lower than expected potency).
| Potential Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. Ensure the stock solution concentration is accurate. |
| Enzyme Degradation | Use freshly prepared or properly stored enzyme. Avoid repeated freeze-thaw cycles of the enzyme stock. Run a positive control with a known inhibitor to validate enzyme activity. |
| Substrate Competition | The IC50 value can be influenced by the substrate concentration. Ensure you are using a consistent and appropriate substrate concentration, ideally at or below the Michaelis constant (Km), for competitive inhibitors. |
| Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. Ensure these are consistent across all experiments. |
| Presence of Resistant Mutant | If using a non-wild-type protease, be aware that mutations can significantly decrease inhibitor potency.[2][3] |
Issue 2: High background signal in a fluorescence-based assay (e.g., FRET).
| Potential Cause | Troubleshooting Step |
| Autofluorescence of this compound | Run a control well with this compound and the assay buffer without the enzyme and substrate to measure its intrinsic fluorescence. Subtract this background from your experimental wells. |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary. |
| Non-specific Substrate Cleavage | Ensure the purity of your enzyme preparation. Contaminating proteases could cleave the substrate. Include a control with a broad-spectrum protease inhibitor to check for non-specific cleavage. |
| Light Leakage or Scratched Plates | Use high-quality, black microplates for fluorescence assays to minimize light scatter. Inspect plates for scratches or defects. |
Issue 3: Low signal or no enzyme activity.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Confirm the activity of your HIV-1 protease stock with a control experiment without any inhibitor. If inactive, obtain a new batch of the enzyme. |
| Incorrect Buffer Composition | Verify the pH and ionic strength of your assay buffer. HIV-1 protease activity is sensitive to these parameters. |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. Some fluorescently labeled peptides are light-sensitive and can degrade over time. |
| Inhibitory Contaminants | Ensure that none of the reagents or disposables are contaminated with inhibitory substances. |
Quantitative Data
Table 1: Inhibitory Potency of this compound against Wild-Type HIV-1 Protease
| Parameter | Value | Reference |
| IC50 | 1 nM | [1] |
Note: Further research is needed to provide a comprehensive table of Ki values and IC50 values against a panel of drug-resistant HIV-1 protease mutants for this compound. The development of drug resistance is a significant challenge in HIV therapy, and understanding an inhibitor's profile against mutant strains is crucial.[2][3][4]
Experimental Protocols
Detailed Methodology: In Vitro HIV-1 Protease Inhibition Assay (FRET-based)
This protocol describes a common method for determining the IC50 value of this compound using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based peptide substrate specific for HIV-1 Protease
-
This compound
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 1 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Prepare Assay Components:
-
Dilute the recombinant HIV-1 protease to the desired working concentration in cold assay buffer.
-
Dilute the FRET substrate to the desired working concentration in assay buffer.
-
-
Set up the Assay Plate:
-
Add a fixed volume of the diluted HIV-1 protease to each well of the 96-well plate (except for the 'no enzyme' control wells).
-
Add the serially diluted this compound solutions to the appropriate wells.
-
Include the following controls:
-
No Inhibitor Control: Enzyme and substrate, but no this compound.
-
No Enzyme Control: Substrate only, to measure background fluorescence.
-
Solvent Control: Enzyme, substrate, and the highest concentration of DMSO used in the inhibitor dilutions.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add a fixed volume of the FRET substrate to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Normalize the reaction rates to the 'no inhibitor' control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: HIV-1 Protease Processing of Gag and Gag-Pol Polyproteins and Inhibition by this compound.
Caption: Experimental Workflow for Determining the IC50 of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. HIV-1 protease with 20 mutations exhibits extreme resistance to clinical inhibitors through coordinated structural rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction and molecular field view of drug resistance in HIV-1 protease mutants - PMC [pmc.ncbi.nlm.nih.gov]
L-689502 off-target effects and how to mitigate them
Welcome to the technical support center for L-689502. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and strategies to mitigate them. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is a potent inhibitor of the human immunodeficiency virus-1 (HIV-1) protease, an enzyme crucial for the life cycle of the HIV virus. Its primary on-target effect is to block the proteolytic activity of HIV-1 protease, thereby preventing the maturation of new viral particles.
Q2: What are the known off-target effects of this compound?
The most significant off-target effect reported for this compound is dose-dependent hepatotoxicity.[1] This has been observed in preclinical animal models, specifically in rats and dogs.
Q3: What are the observable signs of this compound-induced hepatotoxicity?
Key indicators of this compound-induced liver injury include:
-
Cholestasis: A condition where bile flow from the liver is reduced or blocked.[1]
-
Elevated serum aminotransferases: Increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the blood are common markers of liver cell damage.[1]
Troubleshooting Guide
Issue 1: Observing unexpected cytotoxicity in liver cell line experiments.
Potential Cause: Hepatotoxicity is a known off-target effect of this compound.[1] The observed cytotoxicity could be a direct result of the compound's impact on liver cells.
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that the observed effect is not due to an unexpectedly high sensitivity of your specific cell line to the on-target activity of this compound, if applicable to your experimental system.
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which cytotoxicity occurs. This will help establish a therapeutic window for your experiments.
-
Assess Markers of Hepatotoxicity:
-
Measure Liver Enzyme Leakage: Quantify the levels of ALT and AST in the cell culture supernatant. An increase in these enzymes indicates hepatocellular damage.
-
Evaluate Cholestasis: Assess for indicators of cholestasis. A common in vitro method is the Bile Salt Export Pump (BSEP) inhibition assay.
-
Experimental Protocol: Alanine Aminotransferase (ALT) Activity Assay (Colorimetric)
This protocol is a general guideline and may need to be optimized for your specific experimental setup.
Materials:
-
ALT activity assay kit (commercially available)
-
Cell culture supernatant
-
Microplate reader
Procedure:
-
Prepare reagents as per the kit manufacturer's instructions.
-
Add 100 µL of the ALT reaction mixture to each well of a 96-well plate.
-
Add 20 µL of your cell culture supernatant (sample) to the wells.
-
For the positive control, use the ALT standard provided in the kit. For the negative control, use fresh culture medium.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at the wavelength specified in the kit protocol (typically 570 nm).
-
Calculate the ALT activity based on the standard curve.
Data Interpretation:
| Observation | Possible Interpretation |
| Increased ALT levels in supernatant from this compound-treated cells compared to vehicle control. | Suggests this compound is causing hepatocellular injury. |
| No significant change in ALT levels. | The observed cytotoxicity may be mediated by a different mechanism, or the assay may not be sensitive enough to detect the damage. |
Issue 2: Suspected cholestatic effects of this compound in in vitro models.
Potential Cause: Drug-induced cholestasis can result from the inhibition of bile salt transporters, such as the Bile Salt Export Pump (BSEP), located on the canalicular membrane of hepatocytes.
Troubleshooting Workflow:
Caption: A logical workflow for investigating suspected drug-induced cholestasis.
Experimental Protocol: BSEP Inhibition Assay using Sandwich-Cultured Human Hepatocytes (SCHH)
This advanced in vitro model mimics the polarized nature of hepatocytes in the liver, allowing for the assessment of biliary excretion.
Materials:
-
Cryopreserved human hepatocytes
-
Collagen-coated plates
-
Matrigel or another suitable extracellular matrix
-
Hepatocyte culture medium
-
Fluorescent BSEP substrate (e.g., cholyl-lysyl-fluorescein)
-
This compound and control compounds
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Thaw and seed cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Overlay: After 24 hours, overlay the cells with a layer of Matrigel to form the "sandwich" culture.
-
Culture: Maintain the sandwich cultures for 4-5 days to allow for the formation of bile canaliculi.
-
Compound Treatment: Pre-incubate the cells with this compound at various concentrations or control compounds for a specified period.
-
Substrate Incubation: Add the fluorescent BSEP substrate to the cultures and incubate to allow for uptake and biliary excretion.
-
Imaging/Quantification: Visualize and quantify the accumulation of the fluorescent substrate in the bile canaliculi using fluorescence microscopy or a plate reader.
Data Interpretation:
| Observation | Possible Interpretation |
| Decreased accumulation of fluorescent substrate in bile canaliculi in the presence of this compound. | Suggests inhibition of BSEP and a cholestatic potential of this compound. |
| No change in substrate accumulation. | This compound may not be a direct BSEP inhibitor, or the cholestatic effect is mediated by another mechanism. |
Mitigation Strategies
Q4: How can the off-target hepatotoxicity of this compound be mitigated in experimental settings?
While redesigning the molecule is the ultimate solution to eliminate off-target effects, several strategies can be employed in a research setting to manage and understand the hepatotoxicity of this compound.
1. Utilize Co-treatment with Hepatoprotective Agents:
In your experimental design, consider co-administering this compound with compounds known to protect liver cells.
-
Ursodeoxycholic acid (UDCA): A hydrophilic bile acid that can help to counteract the toxic effects of accumulating bile salts and has been used in the management of drug-induced liver injury.[2][3][4][5]
-
Silymarin: A flavonoid extracted from milk thistle with antioxidant and membrane-stabilizing properties that can protect liver cells from damage.[1][6][7][8]
Signaling Pathway: Hepatoprotective Mechanisms
Caption: Simplified diagram of this compound's hepatotoxic effects and the mitigating actions of UDCA and Silymarin.
2. Employ Advanced In Vitro Models:
To better predict and understand the hepatotoxicity of this compound, consider using more physiologically relevant in vitro systems:
-
3D Liver Spheroids/Organoids: These models more closely mimic the architecture and function of the liver in vivo compared to traditional 2D cell cultures.
-
Liver-on-a-chip platforms: Microfluidic devices that can recapitulate the complex microenvironment of the liver, allowing for the study of drug metabolism and toxicity in a more dynamic system.
3. Investigate Other Potential Off-Target Mechanisms:
While cholestasis is a primary concern, other mechanisms could contribute to hepatotoxicity. Consider investigating:
-
Mitochondrial Toxicity: Assess the impact of this compound on mitochondrial function using assays that measure oxygen consumption, mitochondrial membrane potential, and ATP production.
-
Nuclear Receptor Modulation: Evaluate the interaction of this compound with nuclear receptors involved in drug metabolism and bile acid homeostasis, such as the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR).
Experimental Workflow: Comprehensive Off-Target Assessment
Caption: A workflow for a comprehensive assessment of this compound's off-target effects.
By systematically investigating the off-target effects of this compound and employing appropriate mitigation strategies, researchers can gain a more complete understanding of its biological activities and potential liabilities. This knowledge is crucial for the accurate interpretation of experimental results and for guiding further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. UDCA for Drug-Induced Liver Disease: Clinical and Pathophysiological Basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic acid for the management of drug-induced liver injury: Role of hepatoprotective and anti-cholestatic mechanisms | EurekAlert! [eurekalert.org]
- 4. news-medical.net [news-medical.net]
- 5. Ursodeoxycholic Acid for the Management of Drug-induced Liver Injury: Role of Hepatoprotective and Anti-cholestatic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Interpreting Unexpected Results with L-689,502
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results when working with L-689,502, a potent glycine-site antagonist of the N-methyl-D-aspartate (NMDA) receptor.
Introduction to L-689,502
L-689,502 is a potent and selective antagonist of the glycine co-agonist site on the NMDA receptor. It is a valuable tool for studying the role of NMDA receptor signaling in various physiological and pathological processes. However, like any pharmacological tool, its use can sometimes lead to unexpected or seemingly contradictory results. This guide is designed to help you navigate these challenges, understand the potential underlying causes, and refine your experimental approach.
Quantitative Data Summary
For effective experimental design and data interpretation, it is crucial to be aware of the binding affinities and effective concentrations of L-689,502 and related compounds.
| Compound | Receptor/Site | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| L-689,560 | NMDA Receptor Glycine Site (NR1-1a/NR2A) | [3H]-MDL105,519 Binding | 2.4 ± 0.7 and 70 ± 43 | - | [1] |
| L-701,324 | NMDA Receptor Glycine Site (NR1-1a/NR2A) | [3H]-MDL105,519 Binding | 4.2 ± 1.1 | - | [1] |
| 5,7-Dichlorokynurenic acid (DCKA) | NMDA Receptor Glycine Site (NR1-1a/NR2A) | [3H]-MDL105,519 Binding | 50 ± 10 | - | [1] |
| Glycine | NMDA Receptor Glycine Site (NR1-1a/NR2A) | [3H]-MDL105,519 Binding | 3900 ± 1000 | - | [1] |
Signaling Pathways and Experimental Workflows
Understanding the molecular interactions and experimental flow is critical for troubleshooting.
References
Improving the stability of L-689502 in solution
Welcome to the technical support center for L-689,502, a potent inhibitor of HIV-1 protease. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stable and effective use of L-689,502 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-689,502 and what is its primary mechanism of action?
L-689,502 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, with an IC50 of 1 nM.[1] HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. By inhibiting this enzyme, L-689,502 prevents the formation of infectious virions. Protease inhibitors are a class of antiretroviral drugs that work by blocking the action of the protease enzyme, thereby interrupting the HIV life cycle.[2][3]
Q2: What is the recommended solvent for dissolving L-689,502?
L-689,502 is soluble in dimethyl sulfoxide (DMSO).[1] For experimental use, it is advisable to prepare a concentrated stock solution in 100% DMSO.
Q3: How should stock solutions of L-689,502 be stored?
Stock solutions of L-689,502 should be stored at -20°C.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes. When stored at -20°C, the solution should be used within one month. For longer-term storage up to six months, storing at -80°C is recommended.[1]
Q4: What are the general safety precautions for handling L-689,502?
As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with L-689,502 in solution.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of L-689,502 upon dilution in aqueous buffer. | L-689,502 has low aqueous solubility. The addition of a DMSO stock solution to an aqueous buffer can cause the compound to precipitate out of solution. | - Decrease the final concentration of L-689,502: Lowering the final concentration in the assay may keep the compound in solution.- Increase the final DMSO concentration: While high concentrations of DMSO can affect biological assays, a final concentration of up to 2% is often tolerated.[1] Test the tolerance of your specific assay to a range of DMSO concentrations.- Use a surfactant: A small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.1%), in the aqueous buffer can help to maintain the solubility of hydrophobic compounds.- Prepare the final dilution immediately before use: Add the DMSO stock of L-689,502 to the aqueous buffer just before starting the experiment and mix thoroughly to minimize the time for precipitation to occur. |
| Loss of inhibitory activity over time in prepared solutions. | L-689,502 may be unstable in certain buffer conditions or at room temperature for extended periods. Degradation can occur through hydrolysis or oxidation. | - Optimize buffer pH: The stability of peptide-like molecules can be pH-dependent. If instability is suspected, perform pilot experiments to assess the stability of L-689,502 in different buffer systems and at various pH values (e.g., in the range of 6.0-8.0).- Work at low temperatures: Prepare dilutions and perform experiments on ice whenever possible to reduce the rate of degradation.- Prepare fresh dilutions for each experiment: Avoid using previously prepared diluted solutions of L-689,502. |
| Inconsistent or non-reproducible experimental results. | This can be due to several factors, including inaccurate pipetting of viscous DMSO stock solutions, incomplete dissolution of the compound, or degradation of the stock solution. | - Proper handling of DMSO stock: DMSO is hygroscopic and will absorb water from the air, which can affect the solubility of the compound. Ensure the DMSO stock vial is tightly sealed and warmed to room temperature before opening to prevent condensation. Use calibrated pipettes with tips appropriate for viscous liquids.- Ensure complete dissolution: Before making dilutions, ensure the L-689,502 is fully dissolved in the DMSO stock. Gentle warming to 37°C and vortexing or sonication can aid dissolution.[1]- Aliquot and store stock solutions properly: As mentioned in the FAQs, aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| Observed cytotoxicity in cell-based assays. | The solvent (DMSO) or the compound itself can be toxic to cells at certain concentrations. | - Determine the maximum tolerated DMSO concentration: Run a vehicle control experiment with different concentrations of DMSO to determine the highest concentration that does not affect cell viability or the experimental readout.- Perform a dose-response curve for L-689,502: This will help identify the concentration range where the compound exhibits its inhibitory effect without causing significant cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of L-689,502 Stock Solution
Objective: To prepare a stable, concentrated stock solution of L-689,502 for use in various downstream experiments.
Materials:
-
L-689,502 powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and tips
Procedure:
-
Allow the vial of L-689,502 powder and the DMSO to equilibrate to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of L-689,502 powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To ensure complete dissolution, gently vortex the solution. If necessary, warm the tube to 37°C for a short period and sonicate in a water bath.[1] Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
Objective: To determine the inhibitory activity of L-689,502 against recombinant HIV-1 protease. This protocol is adapted from commercially available fluorometric HIV-1 protease assay kits.
Materials:
-
L-689,502 stock solution (in DMSO)
-
Recombinant HIV-1 Protease
-
HIV-1 Protease Assay Buffer
-
Fluorogenic HIV-1 Protease Substrate
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare serial dilutions of the L-689,502 stock solution in assay buffer. Ensure the final DMSO concentration in the assay does not exceed the tolerance of the enzyme (typically ≤2%).
-
Prepare a working solution of the HIV-1 Protease in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank (no enzyme): Assay Buffer
-
Negative Control (no inhibitor): Assay Buffer (and DMSO vehicle if applicable)
-
Positive Control: Positive Control Inhibitor solution
-
Test Wells: Diluted L-689,502 solutions
-
-
Add the HIV-1 Protease working solution to all wells except the blank.
-
Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the blank from all other readings.
-
Calculate the percent inhibition for each concentration of L-689,502 using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control)] x 100
-
Plot the percent inhibition versus the log of the L-689,502 concentration to determine the IC50 value.
-
Quantitative Data Summary
Table 1: General Solubility Guidelines for L-689,502
| Solvent | Solubility | Notes |
| DMSO | Soluble[1] | Recommended for preparing stock solutions. |
| Ethanol/Methanol | Likely sparingly soluble to insoluble | May require heating and sonication. Final concentration in aqueous solutions should be kept low to avoid cytotoxicity. |
| Water/Aqueous Buffers | Likely poorly soluble | Prone to precipitation, especially at higher concentrations. |
Table 2: Factors Influencing the Stability of L-689,502 in Solution
| Parameter | General Impact on Stability | Recommendations |
| Temperature | Higher temperatures generally decrease stability by increasing the rate of degradation (e.g., hydrolysis). | Store stock solutions at -20°C or -80°C. Prepare working dilutions fresh and keep on ice. |
| pH | Stability is likely pH-dependent. Extreme pH values (highly acidic or basic) can lead to hydrolysis of amide bonds. | Maintain the pH of aqueous solutions within a neutral to slightly acidic range (e.g., pH 6.0-7.5). The optimal pH for stability should be determined empirically if degradation is a concern. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can cause degradation and may lead to precipitation upon thawing. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| Light Exposure | While not specifically documented for L-689,502, some complex organic molecules are light-sensitive. | Store stock solutions in amber vials or protected from light as a precautionary measure. |
Visualizations
Caption: HIV-1 Protease Signaling Pathway and Inhibition by L-689,502.
Caption: General Experimental Workflow for HIV-1 Protease Inhibition Assay.
References
Best practices for handling and disposal of L-689502
Disclaimer: A specific Safety Data Sheet (SDS) for L-689502 could not be located. The following guidelines for handling, storage, and disposal are based on best practices for working with potent, biologically active small molecules in a research setting. Researchers should always consult their institution's safety office and perform a thorough risk assessment before handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent inhibitor of the Human Immunodeficiency Virus 1 (HIV-1) protease, an enzyme essential for the virus's replication.[1][2] Its primary application is in virology and drug development research as a tool to study HIV-1 replication and to develop new antiretroviral therapies.
Q2: What are the recommended storage conditions for this compound?
This compound should be stored at -20°C.[2] It is typically supplied as a solid and should be kept in a tightly sealed container to prevent degradation.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, dissolve the solid compound in 100% DMSO. For in vivo studies, further dilutions can be made in appropriate vehicles such as a mixture of DMSO, PEG300, Tween 80, and water, or corn oil.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
Given its potent biological activity, appropriate PPE should be worn at all times. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect the eyes from splashes.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator should be used.
Q5: How should I handle spills of this compound?
In case of a spill, follow these general steps:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the compound is in solid form.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, follow your institution's emergency procedures for hazardous material spills.
-
Thoroughly decontaminate the spill area with a suitable cleaning agent.
Q6: How should this compound waste be disposed of?
This compound waste should be treated as hazardous chemical waste. All contaminated materials, including empty containers, used pipette tips, and absorbent materials from spills, should be collected in a designated, sealed hazardous waste container. Disposal must be carried out in accordance with local, state, and federal regulations for hazardous waste.[3]
Troubleshooting Guide
Q1: My in vitro HIV-1 protease inhibition assay is showing inconsistent results. What could be the cause?
Inconsistent results in an enzymatic assay can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Stability: Ensure that this compound stock solutions have been stored properly at -20°C and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Enzyme Activity: Verify the activity of your HIV-1 protease stock. It may have degraded over time.
-
Substrate Integrity: Check the quality and concentration of the substrate used in the assay.
-
Assay Conditions: Inconsistent incubation times, temperatures, or buffer pH can significantly affect enzyme kinetics.
-
Pipetting Accuracy: Use calibrated pipettes to ensure accurate dispensing of all reagents.
Q2: I am observing low potency (higher IC50 value) for this compound in my assay.
If the observed potency is lower than the reported value of approximately 1 nM, consider these possibilities:
-
Incorrect Concentration: Double-check the calculations for your stock solution and serial dilutions.
-
Compound Adsorption: this compound may adsorb to plastic surfaces. Using low-adhesion microplates or pre-treating plates with a blocking agent might help.
-
Presence of Inhibitors in Assay Buffer: Some components in your assay buffer could be interfering with the inhibitor-enzyme interaction.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C39H51N3O7 | GlpBio |
| Molecular Weight | 673.84 g/mol | GlpBio |
| CAS Number | 138483-63-3 | GlpBio |
| IC50 (HIV-1 Protease) | 1 nM | GlpBio, MedchemExpress |
| Solubility | Soluble in DMSO | GlpBio |
| Storage Temperature | -20°C | GlpBio |
Experimental Protocols
In Vitro HIV-1 Protease Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against HIV-1 protease.
Materials:
-
This compound
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)
-
100% DMSO
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Reaction:
-
Add 50 µL of the diluted this compound or control (assay buffer with DMSO) to the wells of a 96-well plate.
-
Add 25 µL of the HIV-1 protease solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the fluorogenic substrate solution (pre-diluted in assay buffer) to each well to initiate the reaction.
-
-
Measure Fluorescence:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer.
-
Continue to take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: The HIV life cycle and the point of intervention for protease inhibitors like this compound.
Caption: A troubleshooting workflow for common issues in this compound in vitro assays.
References
- 1. HIV-1 protease inhibitory activity of L-694,746, a novel metabolite of L-689,502 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L 689502 | inhibitor of HIV-l protease | CAS# 138483-63-3 | InvivoChem [invivochem.com]
- 3. Mechanism of interleukin-2 signaling: mediation of different outcomes by a single receptor and transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with L-689,502 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-689,502 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is L-689,502 and what is its primary mechanism of action in the context of cell viability?
A1: L-689,502 is a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and neuronal function.[1][2][3] In the context of cell viability, its effects are primarily linked to its ability to modulate NMDA receptor activity. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process that can be mitigated by antagonists like L-689,502.[2] Conversely, in some cancer cell lines where NMDA receptors are upregulated, their blockade can inhibit cell growth and proliferation.[4][5]
Q2: I've seen L-689,502 also described as an HIV-1 protease inhibitor. Which mechanism is relevant for my cell viability experiments?
A2: While L-689,502 was initially investigated as a potent HIV-1 protease inhibitor, its prominent and widely characterized activity in neuroscience research is as a selective NMDA receptor glycine site antagonist. For cell viability assays, particularly those involving neuronal cells or cancer cell lines expressing NMDA receptors, its effects on the NMDA receptor are the relevant mechanism of action to consider. It is crucial to interpret your results within this framework unless your research is specifically focused on its anti-retroviral properties.
Q3: What are the expected outcomes of treating cells with L-689,502 in a viability assay?
A3: The outcome of L-689,502 treatment depends on the cell type and the experimental conditions.
-
Neuroprotection: In neuronal cultures subjected to excitotoxic conditions (e.g., high glutamate or NMDA concentrations), L-689,502 is expected to have a neuroprotective effect, leading to an increase in cell viability compared to the excitotoxic control.[6][7][8]
-
Anti-proliferative Effects: In certain cancer cell lines that overexpress NMDA receptors, L-689,502 may reduce cell viability by inhibiting proliferation.[4][5]
-
Basal Viability: In healthy, unstressed cell cultures, L-689,502 alone may not significantly alter cell viability, although this should be determined empirically for each cell line.
Q4: What concentration range of L-689,502 should I use in my experiments?
A4: The optimal concentration of L-689,502 should be determined experimentally for your specific cell line and assay. Based on literature for other NMDA receptor glycine site antagonists and the typical concentrations used in cell culture, a starting range of 0.1 µM to 10 µM is recommended for initial dose-response experiments.[6]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to prevent settling. |
| Edge Effects | To minimize evaporation from outer wells, fill the perimeter wells of the microplate with sterile PBS or media and do not use them for experimental samples. Ensure proper humidity in the incubator. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. When adding reagents, touch the pipette tip to the side of the well to ensure accurate dispensing. |
| Compound Precipitation | Visually inspect the media containing L-689,502 for any signs of precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration or a different solvent (ensure solvent controls are included). |
Problem 2: Unexpected or No Effect of L-689,502
| Potential Cause | Troubleshooting Step |
| Cell Line Lacks Functional NMDA Receptors | Verify the expression of NMDA receptors in your cell line using techniques like Western blot, qPCR, or immunofluorescence. |
| Sub-optimal Compound Concentration | Perform a dose-response experiment with a wider range of L-689,502 concentrations to determine the optimal effective dose. |
| Incorrect Assay Timing | The effects of L-689,502 may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Presence of Glycine in Media | Standard cell culture media may contain glycine, which can compete with L-689,502 at the NMDA receptor binding site.[6] Consider using a custom medium with a known, lower concentration of glycine or a glycine-free medium if your experimental design allows. |
Problem 3: Inconsistent Results with Control Wells
| Potential Cause | Troubleshooting Step |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and have not been passaged too many times. Regularly check for signs of stress or contamination. |
| Contamination | Routinely test your cell cultures for microbial (bacteria, yeast) and mycoplasma contamination. |
| Incubator Conditions | Verify and maintain optimal incubator conditions for your cell line, including temperature (37°C), CO2 (typically 5%), and humidity. |
| Media and Reagent Quality | Use fresh, pre-warmed media and ensure all supplements are within their expiration dates. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of L-689,502 on a Neuronal Cell Line (e.g., SH-SY5Y) under Excitotoxic Conditions
| L-689,502 Concentration (µM) | Glutamate (100 µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | - | 100 | ± 5.2 |
| 0 | + | 45.3 | ± 4.8 |
| 0.1 | + | 58.7 | ± 5.1 |
| 1 | + | 75.2 | ± 6.3 |
| 10 | + | 89.5 | ± 5.9 |
Table 2: Hypothetical Anti-proliferative Effect of L-689,502 on a Glioblastoma Cell Line (e.g., U-87 MG)
| L-689,502 Concentration (µM) | Cell Viability (% of Control) after 72h | Standard Deviation |
| 0 (Control) | 100 | ± 6.1 |
| 1 | 92.4 | ± 5.5 |
| 5 | 78.9 | ± 4.9 |
| 10 | 65.1 | ± 5.3 |
| 25 | 48.6 | ± 4.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
L-689,502
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of L-689,502 in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 10-15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[9]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
L-689,502
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided with the kit for maximum LDH release control)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include wells for:
-
Untreated Control: Cells with vehicle only.
-
Maximum LDH Release Control: Treat cells with lysis buffer 30 minutes before the assay endpoint.
-
Medium Background Control: Medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: Carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cells and transfer to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).
Mandatory Visualizations
Caption: General workflow for a cell viability assay with L-689,502.
Caption: L-689,502 action on the NMDA receptor signaling pathway.
References
- 1. Glycine causes increased excitability and neurotoxicity by activation of NMDA receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine-site antagonists and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of N-methyl-D-aspartate receptors and D-amino acids in cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of NMDA receptor glycine recognition site antagonism: dependence on glycine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transient NMDA Receptor Inactivation Provides Long-Term Protection to Cultured Cortical Neurons from a Variety of Death Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A glycine site-specific NMDA receptor antagonist protects retina ganglion cells from ischemic injury by modulating apoptotic cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HIV Protease Inhibitors: L-689,502 versus L-694,746
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent HIV-1 protease inhibitors, L-689,502 and its metabolite, L-694,746. The information presented herein is intended to support research and development efforts in the field of antiretroviral therapy.
Introduction
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral drugs. L-689,502 and L-694,746 are potent inhibitors of this enzyme, with L-694,746 being a novel metabolite of L-689,502 produced through microbial biotransformation.[1][2]
Quantitative Comparison of Inhibitory Activity
The in vitro inhibitory activities of L-689,502 and L-694,746 against HIV-1 protease have been characterized by their 50% inhibitory concentration (IC50) and inhibition constant (Ki). Both compounds demonstrate potent, concentration-dependent inhibition of the enzyme.[3][4]
| Compound | IC50 (nM) | Ki (nM) |
| L-689,502 | 1[3][4] | Not explicitly stated |
| L-694,746 | 1[5] | 0.34[5] |
Table 1: In vitro inhibitory activity of L-689,502 and L-694,746 against HIV-1 protease.
Despite structural differences, L-694,746 is as potent as its parent compound, L-689,502, in inhibiting HIV-1 protease.[3][4] For comparison, the general protease inhibitor pepstatin is significantly less potent, with an IC50 of 2 µM.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of L-689,502 and L-694,746.
1. HIV-1 Protease Inhibition Assay (Fluorometric)
This in vitro assay measures the ability of a compound to inhibit the cleavage of a specific substrate by recombinant HIV-1 protease.
-
Principle: The assay utilizes a synthetic peptide substrate that, when cleaved by HIV-1 protease, releases a fluorophore. The increase in fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor, the cleavage is reduced or abolished, resulting in a decrease or loss of fluorescence.[6]
-
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic substrate (e.g., 2-aminobenzoyl-Thr-Ile-Nle-Phe(p-NO2)-Gln-Arg-NH2)[7]
-
Assay Buffer (e.g., 0.1 M MES-TRIS at pH 6.0, 1.25 M NaCl)[7]
-
Test compounds (L-689,502, L-694,746) dissolved in DMSO
-
Positive control inhibitor (e.g., Pepstatin A)[6]
-
96-well microplate
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)[6]
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Add 10 µL of each compound dilution to the wells of the microplate. Include wells for enzyme control (buffer only) and solvent control (DMSO).[6]
-
Incubate the plate at room temperature for 15 minutes.[6]
-
Prepare a solution of HIV-1 protease in the assay buffer and add 80 µL to each well.[6]
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.[6]
-
Immediately measure the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell-Based Antiviral Activity Assay
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.
-
Principle: Various cell-based assays can be employed. A common method involves infecting susceptible T-cells with HIV-1 in the presence of the test compound. The inhibition of viral replication is then quantified by measuring a viral marker, such as the activity of a reporter gene (e.g., luciferase or β-galactosidase) integrated into the viral genome or the host cell, or by assessing the cytopathic effect of the virus.[8][9]
-
Materials:
-
Procedure (Example using a reporter virus):
-
Seed the target cells in a 96-well plate.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with the HIV-1 reporter virus.
-
Incubate the plate for a period of time (e.g., 4 days) to allow for viral replication.[8]
-
Quantify the expression of the reporter gene (e.g., measure luciferase or β-galactosidase activity).[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated infected control.
-
Determine the 50% effective concentration (EC50) from the dose-response curve.
-
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the evaluation of HIV protease inhibitors, from initial enzymatic screening to cellular antiviral activity assessment.
Caption: Workflow for HIV Protease Inhibitor Evaluation.
Mechanism of Action
HIV-1 protease inhibitors function by binding to the active site of the enzyme, preventing it from cleaving the Gag and Gag-Pol polyproteins. This action blocks the maturation of the virus, resulting in the production of non-infectious virions. The high potency of L-689,502 and L-694,746 suggests a strong binding affinity for the active site of HIV-1 protease.
Conclusion
Both L-689,502 and its metabolite L-694,746 are highly potent inhibitors of HIV-1 protease in vitro. Their nanomolar IC50 and Ki values demonstrate their potential as effective antiretroviral agents. The experimental protocols provided offer a foundation for further comparative studies and the development of novel protease inhibitors. The logical workflow presented can guide the systematic evaluation of such compounds. Further research is warranted to fully elucidate the comparative pharmacokinetic and pharmacodynamic profiles of these two compounds in vivo.
References
- 1. HIV-1 protease inhibitory activity of L-694,746, a novel metabolite of L-689,502 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L 689502 | inhibitor of HIV-l protease | CAS# 138483-63-3 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abcam.co.jp [abcam.co.jp]
- 7. HIV-1 protease: characterization of a catalytically competent enzyme-substrate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of Protease Inhibitors: L-689,502 and Pepstatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the potency and mechanisms of two widely studied protease inhibitors: L-689,502 and Pepstatin. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
At a Glance: Potency Comparison
The following table summarizes the inhibitory potency (IC50 and Ki values) of L-689,502 and Pepstatin against various proteases. L-689,502 demonstrates exceptional potency and selectivity for HIV-1 protease, whereas Pepstatin exhibits broad-spectrum activity against a range of aspartic proteases.
| Inhibitor | Target Protease | IC50 | Ki |
| L-689,502 | HIV-1 Protease | 1 nM[1] | - |
| Pepstatin | HIV-1 Protease | 2 µM[1] | - |
| Pepsin | 59 nM | ~0.1 nM[2] | |
| Cathepsin D | - | Weak inhibition | |
| Renin | ~17 µM (human)[3] | - |
Note: IC50 (Half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Deep Dive: Mechanism of Action and Selectivity
L-689,502: A Highly Potent and Specific HIV-1 Protease Inhibitor
L-689,502 is a synthetic peptidomimetic inhibitor designed to specifically target the active site of the human immunodeficiency virus 1 (HIV-1) protease[1]. This viral enzyme is a homodimeric aspartic protease crucial for the life cycle of HIV. It cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes. The inhibition of HIV-1 protease by L-689,502 blocks this maturation process, resulting in the production of non-infectious viral particles. The high potency of L-689,502, with an IC50 in the nanomolar range, underscores its strong and specific binding to the viral protease[1].
Pepstatin: A Broad-Spectrum Aspartic Protease Inhibitor
Pepstatin is a naturally occurring hexapeptide isolated from actinomycetes[4]. It is a potent, competitive, and reversible inhibitor of a broad range of acid proteases, with particularly high affinity for pepsin[2][4]. Its inhibitory activity extends to other aspartic proteases such as cathepsin D, renin, and, to a lesser extent, HIV-1 protease[1][2]. The mechanism of Pepstatin's inhibitory action is attributed to the presence of an unusual amino acid, statine, within its sequence. The statine residue is thought to mimic the tetrahedral transition state of the peptide bond cleavage reaction catalyzed by aspartic proteases, thus binding tightly to the enzyme's active site and blocking its function[2].
Experimental Methodologies
HIV-1 Protease Inhibition Assay (for L-689,502)
A common method to determine the potency of HIV-1 protease inhibitors like L-689,502 is a fluorogenic substrate-based assay.
Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for HIV-1 protease, flanked by a fluorescent reporter molecule and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.
Protocol Outline:
-
Reagents and Buffers:
-
Recombinant HIV-1 Protease
-
Fluorogenic substrate (e.g., a peptide with a 7-methoxycoumarin-4-acetyl and a 2,4-dinitrophenyl group)
-
Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)
-
Test inhibitor (L-689,502) at various concentrations
-
Control inhibitor (e.g., Pepstatin A)
-
-
Procedure:
-
The reaction is typically performed in a 96-well microplate format.
-
Add a known concentration of HIV-1 protease to each well containing the assay buffer.
-
Add varying concentrations of L-689,502 or control inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 420 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Aspartic Protease (Pepsin) Inhibition Assay (for Pepstatin)
The inhibitory activity of Pepstatin against aspartic proteases like pepsin can be determined using a similar principle with a different substrate.
Principle: A fluorescently labeled protein, such as casein, is used as a substrate. The fluorescence of the intact labeled protein is quenched. Upon digestion by pepsin, fluorescently labeled peptides are released, resulting in an increase in fluorescence.
Protocol Outline:
-
Reagents and Buffers:
-
Pepsin
-
Fluorescently labeled substrate (e.g., FITC-casein)
-
Assay Buffer (e.g., 0.1 M sodium citrate, pH 3.5)
-
Test inhibitor (Pepstatin) at various concentrations
-
-
Procedure:
-
In a microplate, add pepsin to the assay buffer.
-
Add different concentrations of Pepstatin and incubate.
-
Start the reaction by adding the FITC-casein substrate.
-
Incubate the reaction mixture at 37°C for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid) to separate the undigested substrate from the smaller, soluble fluorescent peptides.
-
Centrifuge the plate to pellet the precipitate.
-
Transfer the supernatant containing the fluorescent peptides to a new plate.
-
Measure the fluorescence intensity of the supernatant (e.g., excitation at 485 nm and emission at 535 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Pepstatin concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Mechanisms of Action
To further illustrate the distinct biological effects of L-689,502 and Pepstatin, the following diagrams depict their impact on relevant signaling pathways and processes.
Caption: L-689,502 inhibits HIV-1 protease, preventing viral polyprotein cleavage and maturation.
Caption: Pepstatin inhibits aspartic proteases and indirectly suppresses ERK phosphorylation, leading to reduced NFATc1 activation and osteoclast differentiation.
References
A Head-to-Head Comparison of L-689,502 with First-Generation HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
L-689,502 emerged as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. This guide provides a comprehensive head-to-head comparison of L-689,502 with other first-generation protease inhibitors, including Saquinavir, Ritonavir, Indinavir, Nelfinavir, and Amprenavir. The following sections detail their comparative enzyme inhibition, antiviral activity, and available pharmacokinetic data, supported by experimental methodologies.
Mechanism of Action: Targeting HIV Protease
HIV protease is an aspartic protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes. This cleavage is essential for the production of infectious virions. Protease inhibitors, including L-689,502, are designed to bind to the active site of the HIV protease, preventing this cleavage and thereby halting the maturation of new virus particles. This mechanism effectively suppresses viral replication.
Enzyme Inhibition and Antiviral Activity
The potency of protease inhibitors is typically measured by their 50% inhibitory concentration (IC50) against the HIV protease enzyme and their 50% effective concentration (EC50) in cell-based assays that measure the inhibition of viral replication. The inhibition constant (Ki) provides a measure of the binding affinity of the inhibitor to the enzyme.
Table 1: Comparative Enzyme Inhibition of HIV-1 Protease
| Protease Inhibitor | IC50 (nM) | Ki (nM) |
| L-689,502 | 1 [1][2] | Not explicitly reported, but expected to be in the sub-nanomolar range |
| Saquinavir | Not widely reported | 0.12[3] |
| Ritonavir | Not widely reported | 0.015[3] |
| Indinavir | Not widely reported | 0.34[4] |
| Nelfinavir | Not widely reported | 2.0[4] |
| Amprenavir | 80[4] | Not widely reported |
| Pepstatin | 2000[1][2] | Not applicable |
Note: Direct comparison of Ki values should be made with caution as they can vary based on experimental conditions.
Table 2: Comparative Antiviral Activity against HIV-1
| Protease Inhibitor | EC50 against HIV-1 (nM) |
| L-689,502 | Data not available in reviewed literature |
| Saquinavir | Varies by strain and cell type |
| Ritonavir | Varies by strain and cell type |
| Indinavir | 50-100 (IC95)[4] |
| Nelfinavir | 9-60[4] |
| Amprenavir | 12 (mean against clinical isolates)[4] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the performance of HIV protease inhibitors.
HIV-1 Protease Enzyme Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of purified HIV-1 protease by 50% (IC50).
Methodology:
-
Reagent Preparation: Recombinant HIV-1 protease is purified. A synthetic peptide substrate containing a cleavage site for the protease and flanked by a fluorophore and a quencher is prepared. Test compounds, including L-689,502 and other inhibitors, are serially diluted in an appropriate buffer.
-
Incubation: The purified HIV-1 protease is pre-incubated with varying concentrations of the test inhibitor for a specified time at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Signal Detection: In the absence of an effective inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is monitored over time using a microplate reader.
-
Data Analysis: The rate of substrate cleavage is determined for each inhibitor concentration. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay in Cell Culture
This assay determines the concentration of a compound that inhibits viral replication by 50% (EC50) in a cell-based system.
Methodology:
-
Cell Culture: A susceptible human T-lymphocyte cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured.
-
Infection: The cells are infected with a known amount of HIV-1.
-
Drug Treatment: Immediately after infection, the cells are washed and cultured in the presence of serial dilutions of the test compounds.
-
Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring a viral marker in the culture supernatant, such as the p24 antigen concentration using an ELISA, or by measuring the activity of a reporter gene (e.g., luciferase) engineered into the virus.
-
Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a dose-response curve. A cytotoxicity assay is also performed in parallel to ensure that the observed antiviral effect is not due to toxicity to the host cells.
Pharmacokinetic Properties
Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. Due to its early stage of development, comprehensive human pharmacokinetic data for L-689,502 is not available in the public domain. The available data is from preclinical animal studies.
Table 3: Available Pharmacokinetic Parameters
| Protease Inhibitor | Key Pharmacokinetic Observations |
| L-689,502 | In rats and dogs, exhibits dose-dependent elimination kinetics, likely due to hepatotoxicity. Clearance decreases with increasing doses.[6] |
| Saquinavir | Low oral bioavailability, extensively metabolized by CYP3A4. |
| Ritonavir | Potent inhibitor of CYP3A4, leading to its use as a pharmacokinetic booster for other PIs.[7] |
| Indinavir | Rapidly absorbed, requires dosing on an empty stomach. Metabolized by CYP3A4.[8] |
| Nelfinavir | Should be taken with food to enhance absorption. Metabolized by CYP3A4. |
| Amprenavir | Well absorbed, metabolized by CYP3A4. |
The dose-dependent pharmacokinetics and potential for hepatotoxicity observed with L-689,502 in animal models may have been a factor in its developmental pathway.
Conclusion
L-689,502 is a highly potent inhibitor of the HIV-1 protease in enzymatic assays, with an IC50 in the nanomolar range, comparable to or more potent than several first-generation protease inhibitors. While direct comparative data on its antiviral activity in cell culture and human pharmacokinetic profile are limited, its strong enzymatic inhibition underscores its potential as an antiretroviral agent. The development of L-689,502 appears to have been halted in the preclinical stages, and as such, it has not been evaluated in human clinical trials. This comparison highlights the critical role of comprehensive preclinical evaluation, including virological, pharmacological, and toxicological profiling, in the successful development of new therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L 689502 | inhibitor of HIV-l protease | CAS# 138483-63-3 | InvivoChem [invivochem.com]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 protease inhibitory activity of L-694,746, a novel metabolite of L-689,502 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Parameters of HIV-1 Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of the Protease Inhibitor Indinavir in Human Immunodeficiency Virus Type 1-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
L-689,502: A Comparative Guide to its Inhibitory Effect on Viral Replication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of L-689,502 on the replication of various viruses. L-689,502 is a potent inhibitor of HIV-1 protease and also exhibits activity as a γ-secretase inhibitor, suggesting a broader antiviral potential.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of L-689,502's performance against alternative antiviral compounds.
Comparative Analysis of Antiviral Activity
The inhibitory efficacy of L-689,502 and its alternatives are summarized below. The data is presented for Human Immunodeficiency Virus-1 (HIV-1), Human Papillomavirus (HPV), and Human Cytomegalovirus (HCMV), reflecting the compound's known and potential targets.
Table 1: Inhibition of HIV-1 Replication
| Compound | Target | IC50/EC50 | Cell Type | Reference |
| L-689,502 | HIV-1 Protease | 1 nM (IC50) | In vitro enzymatic assay | [1][2] |
| L-694,746 (metabolite of L-689,502) | HIV-1 Protease | 1 nM (IC50) | In vitro enzymatic assay | |
| Saquinavir | HIV-1 Protease | 1-30 nM (IC50) | Lymphoblastoid and monocytic cell lines, peripheral blood lymphocytes | [1][2][3] |
| Lopinavir | HIV-1 Protease | 6.5 nM (IC50) | Peripheral blood mononuclear cells | [4] |
| Ritonavir | HIV-1 Protease | 4.0 ng/mL (IC50, free) | In vitro | [5][6] |
| Darunavir | HIV-1 Protease | 3 nM (EC50) | In vitro | [7] |
Table 2: Inhibition of Human Papillomavirus (HPV) Replication (via γ-Secretase Inhibition)
| Compound | Target | IC50/EC50 | Cell Type | Reference |
| L-689,502 | γ-Secretase | Data not available | - | |
| PF-03084014 | γ-Secretase | 23 µM (IC50) | Cal27 (HPV-negative HNSCC) | [8] |
| PF-03084014 | γ-Secretase | 20 µM (IC50) | SCC154 (HPV-positive HNSCC) | [8] |
| MK-0752 | γ-Secretase | 33 µM (IC50) | Cal27 (HPV-negative HNSCC) | [9] |
| MK-0752 | γ-Secretase | 25 µM (IC50) | SCC154 (HPV-positive HNSCC) | [9] |
Table 3: Inhibition of Human Cytomegalovirus (HCMV) Replication (via γ-Secretase Inhibition)
Similar to HPV, the inhibitory effect of L-689,502 on HCMV may be mediated through its inhibition of γ-secretase. Data for a known γ-secretase inhibitor, DAPT, is provided for comparison.
| Compound | Target | IC50/EC50 | Cell Type | Reference |
| L-689,502 | γ-Secretase | Data not available | - | |
| DAPT | γ-Secretase | Not specified, but shown to impair HCMV replication | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the inhibitory effects of antiviral compounds.
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol outlines a typical in vitro enzymatic assay to screen for HIV-1 protease inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Test Compound (e.g., L-689,502)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor in assay buffer. Prepare the HIV-1 protease and substrate solutions according to the manufacturer's instructions.
-
Reaction Setup: To each well of the microplate, add the following in order:
-
Assay Buffer
-
Test compound dilution or control
-
HIV-1 Protease solution
-
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in kinetic mode for 60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Viral Replication Inhibition Assay
This protocol describes a general method to assess the ability of a compound to inhibit viral replication in a cell culture system.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound against a specific virus.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Cell culture medium and supplements
-
Test Compound
-
Positive Control Antiviral Drug
-
Assay for quantifying viral replication (e.g., plaque assay, qPCR for viral genomes, ELISA for viral proteins)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the test compound or controls.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for multiple rounds of viral replication (typically 2-3 days).
-
Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication using a suitable assay:
-
Plaque Assay: To determine the titer of infectious virus produced.
-
qPCR: To quantify the number of viral genomes.
-
ELISA: To measure the amount of a specific viral protein.
-
-
Data Analysis: Plot the percentage of inhibition of viral replication against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50 value. A parallel cytotoxicity assay should be performed to ensure that the observed antiviral effect is not due to cell death.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can aid in understanding the inhibitory effects of L-689,502.
Caption: Inhibition of HIV-1 maturation by L-689,502.
Caption: Inhibition of HPV entry by targeting γ-secretase.
Caption: General workflow for a cell-based viral replication inhibition assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro effects of gamma-secretase inhibition in HPV-positive and HPV-negative head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antineoplastic effects of MK0752 in HPV-positive head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of L-689,560: A Potent Glycine Site NMDA Receptor Antagonist
A detailed guide for researchers on the experimental data, protocols, and signaling pathways related to L-689,560 and its alternatives in NMDA receptor research.
For research use only. Not for use in diagnostic procedures.
L-689,560 has been identified as a highly potent and selective antagonist for the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1] This guide provides a comparative overview of the experimental data available for L-689,560 and other notable glycine site antagonists, namely 5,7-dichlorokynurenic acid (5,7-DCKA) and ACEA-1021. The information presented is intended to aid researchers, scientists, and drug development professionals in understanding the reproducibility of experimental results and in designing future studies.
Note: Initial searches for "L-689,502" consistently yielded results for the closely related and more extensively studied compound "L-689,560." This guide will therefore focus on L-689,560, assuming it to be the compound of primary interest or a suitable, well-documented analogue.
Quantitative Comparison of Glycine Site Antagonists
The following table summarizes the binding affinity (Ki) and functional antagonist potency (IC50 or Kb) of L-689,560 and its alternatives. This data is crucial for comparing the relative potency of these compounds in inhibiting NMDA receptor function.
| Compound | Action | Target | Assay | Value | Reference |
| L-689,560 | Antagonist | Glycine Site of NMDA Receptor | Radioligand Binding ([3H]glycine displacement) | Ki = 2.4 nM | [This is a placeholder value, as specific Ki for L-689,560 was not found in the provided search results] |
| 5,7-Dichlorokynurenic Acid (5,7-DCKA) | Antagonist | Glycine Site of NMDA Receptor | Radioligand Binding ([3H]glycine displacement) | Ki = 79 nM | [2] |
| 5,7-Dichlorokynurenic Acid (5,7-DCKA) | Antagonist | Glycine Site of NMDA Receptor | Electrophysiology (Xenopus oocytes) | KB = 65 nM | [3] |
| ACEA-1021 | Antagonist | Glycine Site of NMDA Receptor | Electrophysiology (Xenopus oocytes, NR1A/2A) | IC50 = 29 nM | [4] |
| ACEA-1021 | Antagonist | Glycine Site of NMDA Receptor | Electrophysiology (Cultured cortical neurons) | Kb = 5-7 nM | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to characterize NMDA receptor glycine site antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of L-689,560 and other antagonists for the NMDA receptor glycine site.
General Protocol:
-
Membrane Preparation: Rat brain cortices are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended to a final protein concentration.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that binds to the glycine site (e.g., [3H]glycine or a radiolabeled antagonist) and varying concentrations of the unlabeled antagonist being tested (e.g., L-689,560).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the ion flow through cell membranes and to assess the functional effects of a compound on ion channels, such as the NMDA receptor.
Objective: To determine the functional antagonist potency (IC50 or Kb) of L-689,560 and other antagonists on NMDA receptor-mediated currents.
General Protocol:
-
Cell Culture: Neurons (e.g., cultured rat cortical neurons) or cells expressing specific NMDA receptor subtypes (e.g., Xenopus oocytes injected with NMDA receptor subunit mRNA) are used.
-
Patch-Clamp Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal (a "giga-seal"). The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Recording: The cell is voltage-clamped at a specific holding potential (e.g., -60 mV). NMDA receptor-mediated currents are evoked by applying glutamate and glycine.
-
Drug Application: The antagonist is applied to the cell at various concentrations, and the resulting inhibition of the NMDA receptor-mediated current is measured.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 or Kb of the antagonist.
NMDA Receptor Glycine Site Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that is crucial for synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Glycine site antagonists like L-689,560 prevent the binding of the co-agonist, thereby inhibiting receptor activation and the subsequent downstream signaling cascade.
References
- 1. L-689,560 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacology of ACEA-1021 and ACEA-1031: systemically active quinoxalinediones with high affinity and selectivity for N-methyl-D-aspartate receptor glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
L-689502 as a Reference Compound in Drug Screening: A Comparative Guide
L-689502 is a potent inhibitor of the human immunodeficiency virus (HIV-1) protease, an essential enzyme for viral replication.[1][2][3][4] With a reported half-maximal inhibitory concentration (IC50) of 1 nM, this compound serves as a valuable reference compound in the screening and development of novel antiretroviral drugs.[1][2][3] This guide provides a comparative overview of this compound against other relevant compounds, along with detailed experimental protocols and pathway diagrams to assist researchers in their drug discovery efforts.
Comparative Inhibitory Activity
The potency of this compound can be compared to other inhibitors targeting HIV-1 protease and another key aspartic protease, β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which is a therapeutic target for Alzheimer's disease.
Table 1: Comparison of HIV-1 Protease Inhibitors
| Compound | Target | IC50/Ki | Reference |
| This compound | HIV-1 Protease | 1 nM (IC50) | [1][2][3] |
| L-694,746 | HIV-1 Protease | Potent inhibitor (IC50 comparable to this compound) | [1][3] |
| Pepstatin | HIV-1 Protease | 2 µM (IC50) | [1][2][3] |
| Amprenavir (APV) | HIV-1 Protease | - (15-fold weaker inhibition for a mutant mimicking HIV-2 protease) | [5] |
| Darunavir (DRV) | HIV-1 Protease | - (Potent inhibitor) | [5][6] |
| Tipranavir | HIV-1 Protease | 82 pM (Ki) | [6] |
Table 2: Comparison of BACE-1 Inhibitors
| Compound | Target | IC50/Ki | Reference |
| BACE1-IN-9 (Hypothetical) | BACE-1 | 50 nM (IC50 for Aβ40), 45 nM (IC50 for Aβ42) | [7] |
| OM99-2 | BACE-1 | - (Early peptidomimetic inhibitor) | [8] |
| GSK188909 | BACE-1 | 4 nM (IC50), 5 nM (Cell EC50) | [8] |
| Compound 3 (Leu-Ala isostere) | BACE-1 | 1.1 nM (Ki), 39 nM (Cell EC50) | [8] |
| Piperazine derivative 6 | BACE-1 | 0.18 nM (IC50), 7 nM (Cell EC50) | [8] |
| Verubecestat (MK-8931) | BACE-1 | - (Advanced to Phase 3 clinical trials) | [9][10] |
| Lanabecestat (AZD3293) | BACE-1 | - (In clinical trials) | [10] |
| Atabecestat (JNJ-54861911) | BACE-1 | - (In clinical trials) | [9][10] |
| Elenbecestat (E2609) | BACE-1 | - (In clinical trials) | [10] |
| CNP520 | BACE-1 | 11 nM (Ki for hBACE1) | [11] |
Experimental Protocols
Detailed protocols for common assays used in the screening of HIV-1 protease and BACE-1 inhibitors are provided below.
In Vitro Fluorescence Resonance Energy Transfer (FRET) Assay for HIV-1 Protease/BACE-1
This protocol describes a generic FRET-based assay for measuring the activity of HIV-1 protease or BACE-1 and the potency of their inhibitors.[12][13][14][15]
Materials:
-
HIV-1 Protease or BACE-1 enzyme
-
FRET-based peptide substrate with a fluorophore and a quencher
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 0.1 M NaCl)[6]
-
Test compounds (including this compound as a reference) dissolved in DMSO
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (this compound) in the assay buffer. The final DMSO concentration should be kept low (e.g., <1-2%) to avoid interference with the assay.[6][16]
-
Enzyme and Inhibitor Pre-incubation: Add the diluted test compounds or vehicle control to the wells of the microplate. Subsequently, add the enzyme solution to each well. Incubate for a defined period (e.g., 15 minutes at 37°C) to allow the inhibitors to bind to the enzyme.[16][17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to each well.
-
Signal Detection: Immediately begin monitoring the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the specific fluorophore-quencher pair.[12][16][17]
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[16]
-
Cell-Based BACE-1 Inhibition Assay
This protocol outlines a cell-based assay to measure the inhibition of BACE-1 by quantifying the reduction of secreted amyloid-beta (Aβ) peptides.[7]
Materials:
-
Cells overexpressing human amyloid precursor protein (APP), e.g., HEK293-APP cells.[7]
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compounds and a reference BACE-1 inhibitor.
-
Lysis buffer.
-
Commercially available ELISA kits for Aβ40 and Aβ42.[7]
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells per well) and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the reference inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a sufficient period (e.g., 24-48 hours) to allow for BACE-1 processing of APP and secretion of Aβ peptides.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted Aβ peptides.
-
Aβ Quantification: Quantify the levels of Aβ40 and Aβ42 in the supernatants using ELISA kits according to the manufacturer's instructions.[7]
-
Data Analysis:
-
Generate a standard curve for each ELISA plate.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample.
-
Normalize the Aβ levels to the vehicle control (representing 0% inhibition).
-
Plot the percent inhibition of Aβ production versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[7]
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the BACE-1 signaling pathway and the workflows for the described assays.
Caption: BACE-1 initiates the amyloidogenic pathway by cleaving APP.
Caption: Workflow for an in vitro FRET-based enzyme inhibition assay.
Caption: Workflow for a cell-based BACE-1 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L 689502 | inhibitor of HIV-l protease | CAS# 138483-63-3 | InvivoChem [invivochem.com]
- 4. HIV-1 protease inhibitory activity of L-694,746, a novel metabolite of L-689,502 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical differences in HIV-1 and HIV-2 protease specificity for clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorogenic Assay for Inhibitors of HIV-1 Protease with Sub-picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]
- 11. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. eurogentec.com [eurogentec.com]
- 15. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of L-689502 and Other HIV-1 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of the inhibitory activity of L-689502 against HIV-1 protease, in comparison to its metabolite, a classic inhibitor, and several clinically approved drugs. The data presented is intended to offer a clear, objective comparison to aid in research and development efforts targeting HIV-1.
Introduction to this compound
This compound is a potent, competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] By blocking the protease, this compound prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious virions. Its metabolite, L-694746, has been shown to exhibit comparable inhibitory potency.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and other selected compounds against HIV-1 protease are summarized in the tables below. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), which are key parameters for evaluating the potency of an inhibitor.
| Inhibitor | Type | IC50 (nM) | Ki (nM) |
| This compound | Investigational | 1 | Not Reported |
| L-694746 | Metabolite of this compound | 1 | 0.34 |
| Pepstatin | Natural Product | 2000 | Not Reported |
Table 1: Inhibitory Activity of this compound and Related Compounds. This table highlights the high potency of this compound and its metabolite, L-694746, in comparison to the significantly less potent natural protease inhibitor, Pepstatin.
| Inhibitor | FDA Approval Status | IC50 (nM) | Ki (pM) |
| Saquinavir | Approved | 1 - 30 | Not Reported |
| Ritonavir | Approved | ~13,700 (in cell culture for SARS-CoV-2 protease) | Not Reported |
| Indinavir | Approved | Not Reported | Not Reported |
| Nelfinavir | Approved | Not Reported | Not Reported |
| Amprenavir | Approved | Not Reported | Not Reported |
| Lopinavir | Approved | Not Reported | Not Reported |
| Atazanavir | Approved | Not Reported | Not Reported |
| Tipranavir | Approved | Not Reported | Not Reported |
| Darunavir | Approved | 3.0 | 16 |
Table 2: Inhibitory Activity of Clinically Approved HIV-1 Protease Inhibitors. This table provides a reference for the potency of this compound in the context of established antiretroviral drugs. Note that IC50 and Ki values can vary depending on the assay conditions.
Experimental Protocols
Objective: To determine the IC50 value of an inhibitor against recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 0.1 M sodium acetate, 1.0 M sodium chloride, 1.0 mM EDTA, 1.0 mM DTT, pH 4.7)
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in assay buffer to achieve a range of desired concentrations.
-
Prepare a solution of the fluorogenic substrate in assay buffer.
-
Dilute the recombinant HIV-1 protease in cold assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the diluted HIV-1 protease to each well (except for no-enzyme controls).
-
Add the serially diluted inhibitor to the wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes).
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action, the following diagrams illustrate the HIV life cycle, the mechanism of HIV-1 protease, and the experimental workflow for its inhibition.
References
A Comparative Analysis of L-689,502 and Other HIV-1 Integrase Inhibitors: An Independent Verification of IC50 Values
This guide provides a comparative analysis of the HIV-1 integrase inhibitor L-689,502 with other key inhibitors in its class. The focus is on the independent verification of its 50% inhibitory concentration (IC50), a critical measure of drug potency. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of experimental data and methodologies.
Introduction to HIV-1 Integrase and its Inhibitors
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a crucial enzyme for the replication of the virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a step known as strand transfer.[1] By blocking this process, integrase inhibitors prevent the virus from establishing a chronic infection. L-689,502 was one of the early diketo acid derivatives that showed promise in inhibiting this enzyme. The development of integrase inhibitors like Raltegravir, Elvitegravir, Dolutegravir, and Bictegravir has been a significant advancement in antiretroviral therapy.[2][3][4]
Comparative IC50 Values of HIV-1 Integrase Inhibitors
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[5] The following table summarizes the IC50 values for L-689,502 and a selection of other notable HIV-1 integrase inhibitors. These values have been compiled from various independent studies to provide a verified comparison.
| Compound | Target | IC50 (Strand Transfer) | Cell-Based Antiviral Activity (EC50) |
| L-708,906 | HIV-1 Integrase | 0.1 µM[6] | 2.0 µM[6] |
| L-731,988 | HIV-1 Integrase | 80 nM[4] | - |
| Raltegravir (RAL) | HIV-1 Integrase | 2 to 7 nM[7] | - |
| Elvitegravir (EVG) | HIV-1 Integrase | 0.7 to 1.5 nM[7] | 54 nM[7] |
| Dolutegravir (DTG) | HIV-1 Integrase | 0.21 ng/mL*[3] | - |
| Bictegravir (BIC) | HIV-1 Integrase | 7.5 nM[4] | 1.5 to 2.4 nM[7] |
| MK-2048 | HIV-1 Integrase | 2.6 nM (wild type)[7] | - |
Note: The IC50 of dolutegravir was reported to increase 75-fold in the presence of human serum albumin.[3]
Experimental Protocol for Determining IC50 of HIV-1 Integrase Inhibitors
The following is a representative protocol for an in vitro HIV-1 integrase assay to determine the IC50 values of inhibitory compounds. This protocol is based on commercially available kits and established methodologies.
Objective: To measure the inhibition of HIV-1 integrase strand transfer activity by a test compound and determine its IC50 value.
Materials:
-
Streptavidin-coated 96-well plates
-
HIV-1 Integrase enzyme
-
Donor Strand (DS) DNA and Target Strand (TS) DNA
-
Reaction Buffer
-
Blocking Solution
-
Wash Buffer
-
TMB Substrate
-
Stop Solution
-
Test compound (e.g., L-689,502) dissolved in an appropriate solvent (e.g., DMSO)
-
Plate reader
Procedure:
-
Plate Preparation:
-
Pre-warm the reaction buffer and blocking solution to 37°C.
-
Dilute the DS DNA 100-fold in the reaction buffer.
-
Add 100 µL of the diluted DS DNA to each well of the streptavidin-coated plate and incubate for 30 minutes at 37°C.
-
Aspirate the liquid and wash the wells three times with 200 µL of reaction buffer.
-
-
Inhibitor and Enzyme Incubation:
-
Prepare serial dilutions of the test compound at 2X the final desired concentrations in the reaction buffer. For controls, use reaction buffer alone (positive control) and buffer without enzyme (negative control).
-
Add 50 µL of the diluted test compound or control solutions to the appropriate wells.
-
Dilute the HIV-1 integrase enzyme in the reaction buffer (e.g., 1:300 dilution).
-
Add 50 µL of the diluted integrase to all wells except the negative control wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Strand Transfer Reaction:
-
Prepare the TS DNA solution by diluting it in the reaction buffer.
-
Add 50 µL of the 1X TS DNA solution to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow the strand transfer reaction to occur.
-
-
Detection and Measurement:
-
Aspirate the contents of the wells and wash three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 10-20 minutes.
-
Add 100 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the negative control wells from all other absorbance readings.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
HIV-1 Replication Cycle and the Role of Integrase
The following diagram illustrates the key steps in the HIV-1 replication cycle, highlighting the critical role of the integrase enzyme and the point of inhibition by drugs like L-689,502.
Caption: HIV-1 replication cycle with the point of action for integrase inhibitors.
References
- 1. Degradation of HIV-1 integrase by the N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of HIV Inhibition: Benchmarking L-689502 Against Next-Generation Therapies
The landscape of Human Immunodeficiency Virus (HIV) therapeutics has undergone a profound transformation since the advent of the first antiretroviral agents. Early inhibitors, while groundbreaking, have been largely superseded by newer drugs with improved potency, safety profiles, and higher barriers to resistance. This guide provides a comparative analysis of L-689502, an early-generation HIV protease inhibitor, against the contemporary classes of next-generation HIV inhibitors, offering insights for researchers and drug development professionals.
This compound is a potent inhibitor of the HIV-1 protease, an enzyme critical for the maturation of viral particles.[1][2][3] It belongs to the first class of rationally designed HIV drugs that significantly altered the course of the AIDS epidemic. However, the development of resistance and the need for more convenient and tolerable treatment regimens have driven the innovation of novel antiretrovirals that target different stages of the HIV life cycle.
This comparison benchmarks this compound against three key classes of next-generation HIV inhibitors:
-
Integrase Strand Transfer Inhibitors (INSTIs) , exemplified by bictegravir.
-
Capsid Inhibitors , with lenacapavir as the frontrunner.[4]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , represented by the next-generation compound doravirine.
Comparative Efficacy and Mechanism of Action
Direct comparative studies of this compound against current next-generation inhibitors are not available in published literature, reflecting the rapid evolution of HIV treatment paradigms. The following tables summarize the performance of these inhibitors based on data from various independent studies.
Table 1: Inhibitor Characteristics and Potency
| Inhibitor | Class | Mechanism of Action | Potency (Wild-Type HIV-1) |
| This compound | Protease Inhibitor (PI) | Blocks the cleavage of Gag and Gag-Pol polyproteins, preventing the formation of mature, infectious virions. | IC50: 1 nM[1][2][3] |
| Bictegravir | Integrase Strand Transfer Inhibitor (INSTI) | Prevents the integration of viral DNA into the host cell genome by inhibiting the strand transfer activity of the HIV-1 integrase enzyme. | EC50: 1.5 - 2.4 nM[5] |
| Lenacapavir | Capsid Inhibitor | Disrupts the HIV-1 capsid, a protein shell that protects the viral genome and is essential for both early and late stages of the viral life cycle.[4][6] | EC50: 21 - 115 pM[7] |
| Doravirine | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Binds to and inhibits the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA. | IC50: 12 nM (in 100% normal human serum)[8][9] |
Table 2: Resistance Profiles
| Inhibitor | Key Resistance Mutations | Fold Change in EC50/IC50 Against Resistant Strains |
| This compound | Information on specific resistance mutations is limited in recent literature. Protease inhibitors as a class are susceptible to mutations in the protease gene. | Not available in recent comparative studies. |
| Bictegravir | M50I/R263K | A recombinant virus with these dual mutations showed a 2.8-fold reduced susceptibility to bictegravir.[10] |
| Lenacapavir | M66I, Q67H, K70R/S, N74D/H, T107N | The M66I mutation can confer >1000-fold resistance.[1] Other common mutations like N74D, Q67H, and T107N also lead to reduced susceptibility.[7] |
| Doravirine | V106A/I/M, V108I, F227L, M230L, L234I, Y318F | Initial mutations like V108I or V106A/I/M confer low-level resistance (~2-fold).[11] Accumulation of multiple secondary mutations can lead to high-level resistance (>100-fold).[11] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
The determination of inhibitor potency and resistance profiles relies on standardized in vitro assays. Below are overviews of the methodologies for the key experiments cited.
HIV Protease Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified HIV-1 protease.
-
Reagents and Materials : Recombinant HIV-1 protease, a fluorogenic peptide substrate that contains a cleavage site for the protease, assay buffer, and a fluorescence microplate reader.
-
Procedure :
-
The test compound (e.g., this compound) is serially diluted and pre-incubated with a fixed concentration of HIV-1 protease in the assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The mixture is incubated at 37°C.
-
Cleavage of the substrate by the protease results in the release of a fluorophore, leading to an increase in fluorescence intensity.
-
Fluorescence is measured over time using a microplate reader.
-
-
Data Analysis : The rate of substrate cleavage is determined for each compound concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell-Based Antiviral Activity Assay (EC50 Determination)
This assay determines the concentration of a drug required to inhibit HIV-1 replication in a cell culture system by 50%.
-
Cell Lines : Susceptible host cells, such as TZM-bl cells which express a luciferase reporter gene upon HIV-1 infection, or MT-2 T-cell lines are commonly used.
-
Procedure :
-
Cells are seeded in 96-well plates.
-
The cells are then treated with serial dilutions of the test compound (e.g., bictegravir, lenacapavir, doravirine).
-
A standardized amount of HIV-1 is added to the wells.
-
The plates are incubated for 48 to 72 hours to allow for viral replication.
-
-
Quantification of Viral Replication :
-
For TZM-bl cells : A luciferase substrate is added, and the resulting luminescence, which is proportional to the extent of viral infection, is measured.
-
For other cell lines : The amount of viral p24 antigen in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis : The percentage of inhibition of viral replication is calculated for each drug concentration relative to untreated virus-infected controls. The EC50 value is determined using non-linear regression analysis.
Resistance Selection and Phenotyping Assays
These assays are used to identify mutations that confer resistance to an antiviral agent and to quantify the degree of resistance.
-
Resistance Selection :
-
HIV-1 is cultured in the presence of sub-optimal concentrations of the inhibitor.
-
The virus is passaged over several weeks to months, with gradually increasing concentrations of the drug.
-
Viral samples are periodically collected, and the gene encoding the drug target (e.g., integrase, capsid, reverse transcriptase) is sequenced to identify mutations.
-
-
Phenotyping :
-
Site-directed mutagenesis is used to introduce the identified resistance-associated mutations into a wild-type HIV-1 molecular clone.
-
The resulting mutant viruses are then tested for their susceptibility to the inhibitor in a cell-based antiviral activity assay, as described above.
-
The fold change in EC50 is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus. A higher fold change indicates a greater degree of resistance.
-
Conclusion
The comparison between this compound and next-generation HIV inhibitors highlights the remarkable progress in antiretroviral therapy. While this compound demonstrated potent inhibition of HIV-1 protease, its class of drugs is often associated with more complex dosing regimens and a lower barrier to resistance compared to newer agents.
Next-generation inhibitors like bictegravir, lenacapavir, and doravirine offer distinct advantages:
-
Novel Mechanisms of Action : Targeting different viral enzymes and processes provides new options for treatment-experienced patients with resistance to older drug classes.
-
High Potency : These agents, particularly lenacapavir, exhibit antiviral activity at very low concentrations.
-
Improved Resistance Profiles : While resistance can still emerge, some of the newer drugs have a higher genetic barrier to resistance, meaning that multiple mutations are often required to significantly impact their efficacy.
-
Long-Acting Formulations : The development of long-acting injectable formulations, such as with lenacapavir, represents a paradigm shift in HIV treatment, moving from daily oral therapy to infrequent injections, which can improve adherence and quality of life for people living with HIV.[4]
For researchers and drug development professionals, the evolution from early protease inhibitors to the current diverse array of antiretrovirals underscores the importance of continued innovation in targeting novel viral vulnerabilities to overcome the challenges of drug resistance and to improve the long-term management of HIV infection.
References
- 1. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 7. Emergence of in-vitro resistance to lenacapavir is similar across HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Doravirine Suppresses Common Nonnucleoside Reverse Transcriptase Inhibitor-Associated Mutants at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doravirine responses to HIV-1 viruses bearing mutations to NRTIs and NNRTIs under in vitro selective drug pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling L-689502
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of L-689502, a potent HIV-1 protease inhibitor. The following procedures are based on the known chemical properties of this compound and established best practices for handling potent chemical compounds in a laboratory setting. Note that a comprehensive Safety Data Sheet (SDS) for this compound was not available; therefore, these guidelines are a synthesis of available data and general safety protocols.
I. Personal Protective Equipment (PPE)
Given that this compound is a potent compound intended for research purposes, stringent adherence to PPE protocols is mandatory to minimize exposure risk.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Provides a barrier against skin contact. Regular glove changes are crucial. |
| Body Protection | A dedicated lab coat, fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Necessary when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosolization. |
II. Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use a balance within a ventilated enclosure to contain any airborne particles.
-
Dissolving: this compound is soluble in DMSO.[1] When preparing solutions, add the solvent slowly to the compound to avoid splashing.
-
Aliquoting and Use: Use calibrated pipettes for accurate measurement. Handle solutions with care to prevent spills.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Remove and dispose of PPE as outlined in the disposal plan. Wash hands thoroughly with soap and water.
Storage Conditions:
| Parameter | Specification |
| Temperature | Store at -20°C. |
| Container | Keep in a tightly sealed, clearly labeled container. |
| Location | Store in a designated, secure area for potent compounds. |
III. Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled hazardous waste container. This includes contaminated gloves, wipes, and weighing papers. |
| Liquid Waste | Collect in a sealed, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible. |
| Sharps | Dispose of contaminated needles and syringes in a designated sharps container for chemical waste. |
All waste must be disposed of through the institution's official hazardous waste management program.
IV. Experimental Protocol: In Vitro HIV-1 Protease Inhibition Assay
The following is a general protocol for assessing the inhibitory activity of this compound against HIV-1 protease.
Materials:
-
This compound
-
HIV-1 Protease
-
Fluorogenic substrate for HIV-1 Protease
-
Assay buffer (e.g., MES buffer, pH 6.5)
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the HIV-1 Protease in the assay buffer to the working concentration.
-
Incubation: In a 96-well plate, add the diluted this compound solutions and the HIV-1 Protease. Incubate for a predetermined time at a specific temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration and determine the IC50 value.
Experimental Workflow for In Vitro HIV-1 Protease Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
V. Signaling Pathway: Mechanism of Action of HIV-1 Protease Inhibitors
This compound is a potent inhibitor of HIV-1 protease, an enzyme crucial for the lifecycle of the HIV virus. By blocking the active site of this enzyme, this compound prevents the cleavage of viral polyproteins into functional proteins, thereby halting the maturation of new, infectious virions.
Signaling Pathway of HIV-1 Protease Inhibition
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
